Ethyl Indolizine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-6-8-12-7-4-3-5-10(9)12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDGFXKIAMPUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of ethyl indolizine-1-carboxylate
Executive Summary
This technical guide details the synthesis of ethyl indolizine-1-carboxylate and its functionalized derivatives. The indolizine scaffold is a privileged structure in drug discovery (anti-inflammatory, anti-tubercular agents) and materials science (fluorescent probes). The protocol focuses on the 1,3-dipolar cycloaddition of pyridinium ylides with ethyl propiolate.[1] This "Gold Standard" route is selected for its high atom economy, regioselectivity, and operational simplicity (one-pot).
Retrosynthetic Analysis & Mechanistic Logic
The construction of the indolizine core is best approached via a [3+2] cycloaddition. The 1-carboxylate moiety is installed using an electron-deficient alkyne (ethyl propiolate), while the substituent at the 3-position is determined by the
Mechanism:
-
Quaternization: Pyridine attacks the
-halo ketone to form a pyridinium salt. -
Ylide Formation: Base deprotonation generates the pyridinium ylide (a 1,3-dipole).
-
Cycloaddition: The ylide undergoes a [3+2] cycloaddition with ethyl propiolate.
-
Aromatization: Spontaneous rearrangement/dehydrogenation yields the aromatic indolizine.
DOT Diagram: Mechanistic Pathway
Caption: Mechanistic flow from precursors to the aromatic indolizine scaffold via ylide generation and cycloaddition.
Experimental Protocol: One-Pot Synthesis
Target Molecule: Ethyl 3-benzoylindolizine-1-carboxylate (Representative Example) Note: To synthesize the 3-unsubstituted analogue, replace phenacyl bromide with an appropriate aldehyde-derived precursor or use decarboxylation strategies post-synthesis.
Materials & Reagents
-
Pyridine (1.0 equiv): 4-Picoline or Pyridine (distilled).
- -Halo Ketone (1.0 equiv): Phenacyl bromide (2-bromoacetophenone).
-
Dipolarophile (1.2 equiv): Ethyl propiolate (CAS: 623-47-2).
-
Base (2.5 equiv): Triethylamine (
) or . -
Solvent: Acetonitrile (MeCN) or Water (Green Chemistry variant).
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide) for sluggish reactions.
Step-by-Step Methodology
-
Salt Formation (In Situ):
-
In a round-bottom flask, dissolve Phenacyl bromide (10 mmol) in MeCN (20 mL).
-
Add Pyridine (10 mmol) dropwise.
-
Observation: A precipitate (pyridinium salt) typically forms within 15–30 minutes. Stir at RT for 1 hour to ensure completion.
-
-
Ylide Generation & Cycloaddition:
-
Add Ethyl propiolate (12 mmol) directly to the suspension.
-
Add Triethylamine (25 mmol) dropwise.
-
Critical: The reaction is exothermic. Use a water bath if scaling up >5g.
-
Reflux the mixture for 4–6 hours. The solution will turn dark (orange/red/brown) indicating ylide formation and aromatization.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.[2]
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
mL) to remove triethylammonium salts. -
Dry the organic layer over anhydrous
.
-
-
Purification:
-
Purify via column chromatography (Silica gel, 100–200 mesh).
-
Eluent: Hexane:EtOAc (90:10 to 80:20 gradient).
-
Recrystallization: Ethanol or EtOH/Acetone mixtures often yield X-ray quality crystals.
-
DOT Diagram: Experimental Workflow
Caption: Operational workflow for the one-pot synthesis of ethyl indolizine-1-carboxylate derivatives.
Characterization & Validation
The following data corresponds to Ethyl 3-benzoyl-7-methylindolizine-1-carboxylate (a robust model compound).
Spectroscopic Data
| Technique | Key Signals/Parameters | Interpretation |
| Deshielded proton adjacent to Nitrogen (characteristic). | ||
| Benzoyl and Indolizine aromatic protons. | ||
| Methyl group (if 4-picoline used). | ||
| Benzoyl carbonyl. | ||
| 1-Carboxylate carbonyl . | ||
| Ethyl ester carbons. | ||
| IR (KBr) | 1690 cm | Ester C=O and Ketone C=O stretches. |
| HRMS (ESI) | Matches calculated mass (e.g., m/z 308.12 for |
Physical Properties
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: Typically 118–120 °C (derivative dependent).
-
Solubility: Soluble in
, DMSO, EtOAc; insoluble in water.
Troubleshooting & Optimization (Senior Scientist Insights)
-
Regioselectivity: The reaction with ethyl propiolate is highly regioselective for the 1-carboxylate.[3] If ethyl acrylate is used instead, an oxidant (e.g.,
, , or air bubbling) is required to aromatize the intermediate tetrahydroindolizine, and yields are generally lower. -
Base Selection: While
is standard, using inorganic bases like or basic alumina in solvent-free conditions (microwave irradiation) can improve yields and reduce reaction times to <15 minutes. -
Moisture Sensitivity: The pyridinium salt is hygroscopic. Ensure reagents are dry. However, the cycloaddition itself tolerates trace moisture.
-
Substituent Effects: Electron-withdrawing groups (EWGs) on the pyridine ring (e.g.,
, ) slow down the quaternization step. Heating may be required during salt formation.
References
-
Sandeep, C., et al. (2016). "Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues." Journal of Molecular Structure.
-
Sadowski, B., et al. (2016). "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry.
-
Uppar, V., et al. (2019). "Eco-friendly synthesis of indolizine derivatives." New Journal of Chemistry.
-
Alvarez-Builla, J., et al. (2011). "Indolizines: Synthesis and Biological Activity."[1][4][2] Heterocyclic Communications.
-
Katritzky, A. R., et al. (1999). "1,3-Dipolar Cycloaddition of Pyridinium Ylides."[1][3] Journal of Organic Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and anti‐inflammatory properties of novel ethyl 3‐benzoyl‐7‐(trifluoromethyl)indolizine‐1‐carboxylate derivatives: In silico and in vitro analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Ethyl Indolizine-1-carboxylate
This guide provides a comprehensive overview of ethyl indolizine-1-carboxylate, a key heterocyclic compound. Recognizing that detailed, publicly available spectroscopic data for the unsubstituted parent compound is limited, this document will leverage data from closely related, well-characterized derivatives—primarily ethyl 3-benzoylindolizine-1-carboxylate—to illustrate the core principles of its synthesis, chemical properties, and structural elucidation. This approach ensures a technically robust and insightful exploration for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Indolizine Scaffold
The indolizine nucleus, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic structure imparts a high degree of aromaticity and specific reactivity patterns, making it an attractive core for the design of novel therapeutic agents and functional materials.[3] Indolizine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Ethyl indolizine-1-carboxylate serves as a fundamental building block for accessing more complex and substituted indolizine analogues, making a thorough understanding of its properties and characterization essential for further development in the field.
Chemical Properties and Reactivity
The chemical behavior of the indolizine ring is analogous to other electron-rich aromatic systems like indole and pyrrole.[2][6] It readily undergoes electrophilic substitution, with a notable preference for reaction at the C-3 and C-1 positions of the five-membered ring.[2]
Electrophilic Substitution
Molecular orbital calculations and experimental evidence confirm that the sites most susceptible to electrophilic attack are C-3 and C-1.[2] The presence of the electron-withdrawing ethyl carboxylate group at the C-1 position in the title compound deactivates this position to some extent, thereby directing many electrophilic substitution reactions preferentially to the C-3 position.
Reactivity of the Ester Moiety
The ethyl carboxylate group at the C-1 position exhibits typical ester reactivity. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding indolizine-1-carboxylic acid. Furthermore, it can be subjected to transesterification or amidation to generate other ester or amide derivatives, providing a handle for further functionalization and the development of compound libraries.
Synthesis of the Indolizine Core
The most common and versatile method for synthesizing substituted indolizines, including ethyl indolizine-1-carboxylate derivatives, is the 1,3-dipolar cycloaddition reaction.[7] This reaction, often a variation of the Tschitschibabin reaction, involves the formation of a pyridinium ylide intermediate.
General Synthesis Workflow: 1,3-Dipolar Cycloaddition
The synthesis generally proceeds via the following logical steps, which are foundational for producing a wide range of indolizine derivatives.
Caption: General workflow for the synthesis of ethyl indolizine-1-carboxylate derivatives.
Experimental Protocol: Synthesis of Ethyl 3-benzoylindolizine-1-carboxylate[8]
This protocol provides a validated method for synthesizing a representative derivative, which can be adapted for the parent compound by selecting the appropriate starting materials.
Materials:
-
N-(benzoylmethyl)pyridinium bromide
-
Ethyl acrylate (serves as a precursor to the dipolarophile)
-
Triethylamine (Et₃N)
-
Chromium(VI) oxide (CrO₃) - as an oxidant
-
Dimethylformamide (DMF)
-
5% Aqueous HCl
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and light petroleum for elution
Procedure:
-
A suspension of N-(benzoylmethyl)pyridinium bromide (10 mmol), ethyl acrylate (40 mmol), Et₃N (20 ml), and CrO₃ (20 mmol) in DMF (40 ml) is prepared in a suitable reaction vessel.
-
The mixture is stirred at 90°C for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into 200 mL of 5% aqueous HCl.
-
The aqueous mixture is extracted twice with 50 mL portions of CH₂Cl₂.
-
The combined organic extracts are washed twice with 50 mL of water and then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield a solid residue.
-
The crude solid is purified by column chromatography on silica gel, using a 20% ethyl acetate in light petroleum mixture as the eluent, to afford the final product.[8]
Structure Elucidation: A Multi-technique Approach
The definitive confirmation of the structure of ethyl indolizine-1-carboxylate and its derivatives relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full characterization.[2][4][7]
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For a compound like ethyl 3-benzoylindolizine-1-carboxylate, the spectrum can be logically dissected:
-
Ethyl Ester Protons: This group gives rise to two characteristic signals: a quartet around 4.38 ppm (for the -OCH₂- group) and a triplet around 1.41 ppm (for the -CH₃ group), with a coupling constant (J) of ~7 Hz.[8]
-
Indolizine Ring Protons: The protons on the indolizine core appear in the aromatic region of the spectrum. Their exact chemical shifts are influenced by the electronic nature of the substituents. For the 3-benzoyl derivative, key signals include a doublet for H-5 at a significantly downfield shift (around 9.98 ppm) due to the anisotropic effect of the adjacent nitrogen and carbonyl group, a triplet for H-6 around 7.10 ppm, and a doublet for H-8 around 8.39 ppm.[8] The remaining protons (H-2 and H-7) often appear as a multiplet.[8]
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals for ethyl indolizine-1-carboxylate derivatives include:
-
Carbonyl Carbons: Signals for the ester and (if present) ketone carbonyls appear significantly downfield, typically in the range of 160-190 ppm.
-
Aromatic Carbons: The carbons of the indolizine ring appear between approximately 100 and 140 ppm.
-
Ethyl Ester Carbons: The -OCH₂- carbon is expected around 60 ppm, while the -CH₃ carbon appears upfield, around 14-15 ppm.
Table 1: Representative ¹H NMR Data for Ethyl 3-benzoylindolizine-1-carboxylate [8]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 9.98 | Doublet (d) |
| H-8 | 8.39 | Doublet (d) |
| H-7, H-2, Ph-H | 7.44–7.84 | Multiplet (m) |
| H-6 | 7.10 | Triplet (t) |
| -OCH₂ CH₃ | 4.38 | Quartet (q) |
| -OCH₂CH₃ | 1.41 | Triplet (t) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[4][7] For ethyl indolizine-1-carboxylate (C₁₁H₁₁NO₂), the expected exact mass would be used to confirm its elemental composition.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in space. This technique was used to confirm the structure of ethyl 3-benzoylindolizine-1-carboxylate.[8] The analysis revealed that the indolizine ring system and the benzoyl group are not coplanar, with a significant dihedral angle between them.[8] Such data is invaluable for understanding solid-state packing, intermolecular interactions, and for validating computational models.
Caption: A logical workflow for the structural elucidation of ethyl indolizine-1-carboxylate.
Conclusion and Future Outlook
Ethyl indolizine-1-carboxylate is a foundational molecule whose chemistry is pivotal for the synthesis of a diverse range of biologically active compounds. While detailed data on the parent molecule requires further dissemination, the analysis of its closely related derivatives provides a robust framework for its synthesis and structural confirmation. The elucidation of its structure is a self-validating process, where data from NMR, mass spectrometry, and crystallography converge to provide an unambiguous assignment. As research into novel therapeutics continues, the methodologies and understanding of this core structure will remain indispensable for chemists and drug development professionals aiming to harness the potential of the indolizine scaffold.
References
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[Link]
-
Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS.[Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.[Link]
-
Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. SciSpace.[Link]
-
Indolizine-a-privileged-biological-scaffold. Der Pharma Chemica.[Link]
-
Ethyl 3-benzoylindolizine-1-carboxylate. PMC - NIH.[Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.[Link]
-
Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Bohrium.[Link]
-
Multi-component one-pot synthesis of indolizine derivatives. Journal of Physics: Conference Series.[Link]
-
Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. Taylor & Francis Online.[Link]
-
Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry.[Link]
Sources
- 1. (PDF) NMR Spectra of indolizines and their ? complexes [academia.edu]
- 2. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 4. Synthesis, characterization, and anti‐inflammatory properties of novel ethyl 3‐benzoyl‐7‐(trifluoromethyl)indolizine‐1‐carboxylate derivatives: In silico and in vitro analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Spectroscopic Characterization of Ethyl Indolizine-1-Carboxylate
Technical Guide for Structural Analysis
Executive Summary
This guide outlines the spectroscopic characterization of ethyl indolizine-1-carboxylate , a fused bicyclic heteroaromatic system significant in drug discovery for its potential as a CNS active agent, antimicrobial, and antitubercular scaffold.[1] The indolizine core (a bridgehead nitrogen 5,6-fused system) presents unique anisotropic effects that distinguish it from isomeric indoles.
This document details the critical data points across Mass Spectrometry (MS) , Infrared Spectroscopy (IR) , and Nuclear Magnetic Resonance (
Synthesis Context & Sample Preparation
To accurately interpret spectra, one must understand the synthesis origin.[1] Ethyl indolizine-1-carboxylate is typically synthesized via the Tschitschibabin reaction or 1,3-dipolar cycloaddition involving pyridinium ylides and ethyl propiolate or ethyl acrylate derivatives.
-
Common Impurities: Unreacted pyridine, pyridinium salts, and regioisomers (e.g., ethyl indolizine-3-carboxylate).[1]
-
Sample Prep:
-
NMR: Dissolve ~10 mg in CDCl
(Chloroform-d). If solubility is poor due to π-stacking, DMSO-d is the alternative, though it may shift exchangeable protons (if any) and aromatic peaks.[1] -
MS: Prepare a 1 ppm solution in Methanol/Formic Acid (0.1%) for ESI+.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first line of evidence for molecular weight and elemental composition.[1]
Molecular Ion & Nitrogen Rule[1]
-
Formula: C
H NO -
Exact Mass: 189.0790 Da[1]
-
Nitrogen Rule Validation: The molecular weight is odd (189), confirming the presence of an odd number of nitrogen atoms (1), characteristic of the mono-nitrogen indolizine core.[1]
Fragmentation Pattern (EI/ESI)
In Electron Impact (EI) or CID (Collision-Induced Dissociation), the molecule follows a distinct fragmentation pathway driven by the stability of the heteroaromatic system.[1]
| Fragment (m/z) | Loss | Mechanistic Interpretation |
| 189 ( | - | Molecular Ion (Base peak in soft ionization).[1] |
| 160/161 | -29 (Et) | Cleavage of the ethyl group (ethyl radical loss).[1] |
| 144 | -45 (OEt) | Diagnostic: |
| 116 | -73 (COOEt) | Loss of the entire ester group, leaving the indolizine core cation.[1] |
| 78 | - | Pyridine ring fragment (indicative of the 6-membered ring integrity). |
MS Logic Flow Diagram
The following diagram illustrates the logical steps for structural confirmation via MS.
Caption: Fragmentation pathway identifying the ester substituent on the stable aromatic core.
Infrared Spectroscopy (IR)
IR is used primarily to confirm the oxidation state of the carbon substituent (Ester vs. Ketone vs. Alcohol).[1]
-
Key Diagnostic Band (C=O): The ester carbonyl stretch appears at 1680–1705 cm
.[1]-
Note: This is lower than a typical aliphatic ester (1735–1750 cm
) due to conjugation with the electron-rich indolizine ring.[1] This "red shift" confirms the ester is directly attached to the aromatic system.
-
-
C=C Aromatic Stretch: 1500–1600 cm
(Multiple bands).[1][2] -
C-H Stretch:
NMR Spectroscopy (Structural Confirmation)
This is the definitive method for proving the regiochemistry (1-isomer vs. 3-isomer).[1]
H NMR (Proton) Assignment
The indolizine ring current exerts strong anisotropic effects.[1] The bridgehead nitrogen makes the proton at position 5 (H-5) significantly deshielded.
Solvent: CDCl
| Position | Type | Chemical Shift ( | Multiplicity ( | Assignment Logic |
| Ethyl-CH | Aliphatic | 1.35 – 1.45 | Triplet ( | Terminal methyl of the ester.[1] |
| Ethyl-CH | Aliphatic | 4.30 – 4.45 | Quartet ( | Methylene next to Oxygen (deshielded).[1] |
| H-2 | Aromatic | 6.6 – 6.9 | Doublet/Multiplet | 5-membered ring proton. |
| H-6, H-7 | Aromatic | 6.5 – 7.2 | Multiplets | 6-membered ring protons (often overlapping).[1] |
| H-8 | Aromatic | 7.3 – 7.6 | Doublet ( | Adjacent to bridgehead, often distinct.[1] |
| H-3 | Aromatic | 7.1 – 7.5 | Doublet | 5-membered ring. If substituted at C3, this disappears.[1] |
| H-5 | Aromatic | 7.9 – 8.3 * | Doublet ( | Most Diagnostic: Proximity to bridgehead N and magnetic anisotropy makes this the most downfield signal.[1] |
*Note: If an electron-withdrawing group (like a benzoyl group) is present at C-3, H-5 can shift further downfield to 9.0+ ppm due to the "peri-effect" and magnetic anisotropy.[1]
C NMR (Carbon) Assignment
-
Carbonyl (C=O): 164 – 167 ppm .[1] Characteristic of conjugated esters.
-
C-1 (Ipso): 100 – 105 ppm .[1] The carbon bearing the ester.[3][4][5] Upfield relative to benzene derivatives due to the electron-rich nature of the 5-membered ring.
-
Bridgehead (C-8a): 130 – 135 ppm .[1] Quaternary signal.
-
Ethyl CH
: ~60 ppm.[1] -
Ethyl CH
: ~14 ppm.[1][2][3]
Structural Validation Workflow
The following Graphviz diagram depicts the decision tree for validating the 1-carboxylate regiochemistry against the 3-carboxylate isomer.
Caption: NMR logic tree to distinguish the target molecule from substituted analogs.
Experimental Protocol for Validation
To ensure Trustworthiness and reproducibility, follow this standard operating procedure (SOP):
-
Solvent Check: Run a blank scan of your CDCl
to ensure no contaminant peaks (water at 1.56 ppm, chloroform at 7.26 ppm) interfere with the ethyl triplet or aromatic region.[1] -
Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL solvent. Low concentration leads to poor signal-to-noise for quaternary carbons; high concentration causes peak broadening due to viscosity/stacking.
-
Pulse Sequence:
-
Use a standard 30° pulse angle for quantitative integration.[1]
-
Relaxation delay (
): Set to >1.0 second to ensure full relaxation of the isolated H-5 proton, allowing accurate integration relative to the ethyl group.
-
-
Phasing: Manually phase the ethyl quartet. Automatic phasing often fails on the up-down patterns of APT/DEPT experiments or complex multiplets.
References
-
Sandeep, C., et al. (2017).[1][6] Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues. Taylor & Francis.[1]
-
Venugopala, K. N., et al. (2024).[1] Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents. PubMed.[1]
-
Bohrium Data Repository. (2023).[1] Synthesis and characterization of ethyl indolizine derivatives. Bohrium.
-
ChemGuide. (2023).[1] Fragmentation Patterns in Mass Spectrometry.
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction of Indolizine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the crystallographic analysis of indolizine compounds, a class of nitrogen-containing heterocyclic molecules of significant interest in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, are intrinsically linked to their three-dimensional structure.[3] Understanding the precise arrangement of atoms within the crystal lattice through single-crystal X-ray diffraction is therefore paramount for rational drug design and the development of novel functional materials. This document will navigate the theoretical underpinnings and practical considerations of X-ray crystallography as applied to indolizine derivatives, offering field-proven insights to empower researchers in this dynamic area of study.
The Significance of the Indolizine Scaffold
Indolizine, a bicyclic aromatic compound composed of fused pyridine and pyrrole rings, serves as the core structural motif for a vast array of natural and synthetic molecules.[2][4][5] The inherent electronic properties and structural rigidity of the indolizine nucleus make it a privileged scaffold in medicinal chemistry.[3] The biological activity of indolizine derivatives is highly dependent on the nature and orientation of substituents on the heterocyclic core.[3] Therefore, unambiguous determination of the molecular geometry, conformation, and intermolecular interactions through X-ray crystallography is not merely a characterization step but a critical component of the structure-activity relationship (SAR) studies that guide lead optimization in drug discovery.[3]
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline solids. The technique relies on the principle that a crystal, with its periodically arranged atoms, acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam is directed at a single crystal, it is diffracted in a specific pattern of reflections. By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed, ultimately revealing the precise positions of atoms and the intricate details of molecular architecture.
The experimental workflow of a single-crystal X-ray diffraction study can be systematically broken down into several key stages, each demanding careful execution and consideration.
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
The Art and Science of Crystallization
The adage "the better the crystal, the better the structure" holds profound truth in crystallography. Obtaining high-quality single crystals of indolizine derivatives is often the most challenging and time-consuming step. The inherent properties of the molecule, such as its polarity, flexibility, and potential for hydrogen bonding, will dictate the optimal crystallization strategy.
Key Crystallization Techniques for Indolizine Compounds
A variety of techniques can be employed to induce crystallization, with the choice depending on the solubility characteristics of the indolizine derivative.
-
Slow Evaporation: This is the simplest method, where a solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form. This technique is often a good starting point for screening various solvents.
-
Vapor Diffusion: This is a highly effective method for growing high-quality crystals from small amounts of material. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Liquid-Liquid Diffusion (Layering): In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Cooling: For compounds that exhibit a significant increase in solubility with temperature, slow cooling of a saturated solution can yield high-quality crystals.
Troubleshooting Common Crystallization Challenges
Researchers working with N-heterocyclic compounds like indolizines may encounter specific challenges during crystallization.
-
Poor Solubility: Indolizine derivatives can sometimes exhibit poor solubility in common organic solvents. A systematic screening of a wide range of solvents with varying polarities is crucial. The use of co-solvent systems can also be beneficial.[6]
-
Formation of Oils or Amorphous Precipitates: This often occurs when nucleation is too rapid. To circumvent this, it is advisable to use more dilute solutions, slow down the rate of solvent evaporation or diffusion, and ensure the starting material is of high purity.
-
Twinning: This occurs when two or more crystals grow together in a non-random orientation. While data from twinned crystals can sometimes be processed, it is preferable to optimize crystallization conditions to obtain single, untwinned crystals.
From Diffraction Pattern to Molecular Structure: Data Collection and Processing
Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of monochromatic X-rays. The diffracted X-rays are recorded on a detector as a series of spots, or reflections. The intensity of each reflection is proportional to the square of the structure factor amplitude, which is related to the arrangement of atoms in the crystal.
Modern diffractometers automate the process of data collection, rotating the crystal to capture a complete set of diffraction data. The raw data, consisting of a series of images, is then processed to integrate the intensities of the reflections and apply various corrections for experimental factors such as absorption and crystal decay.
Solving the Puzzle: Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted beams can be measured, their phases cannot be directly determined experimentally. Several methods have been developed to overcome this, with "direct methods" being the most common for small molecules like indolizine derivatives. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.
Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed using various metrics, most notably the R-factor.
Interpreting the Crystal Structure of Indolizine Derivatives
The final output of a successful crystallographic analysis is a detailed three-dimensional model of the indolizine molecule within the crystal lattice. This provides a wealth of information for the medicinal chemist and materials scientist.
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles can be determined, confirming the connectivity and conformation of the molecule.
-
Stereochemistry: The absolute configuration of chiral centers can be unambiguously assigned.
-
Intermolecular Interactions: The packing of molecules in the crystal reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the solid-state properties and can provide insights into molecular recognition at a biological target.
Example Crystallographic Data for a Functionalized Indolizine
The following table presents hypothetical crystallographic data for a representative functionalized indolizine derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study. For instance, a study on diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate revealed a monoclinic crystal system with the space group P 21/n.[7]
| Parameter | Value |
| Chemical Formula | C₂₂H₂₀BrNO₅ |
| Formula Weight | 474.30 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 12.0497(6) |
| b (Å) | 17.8324(10) |
| c (Å) | 19.6052(11) |
| α (°) | 90 |
| β (°) | 100.372(1) |
| γ (°) | 90 |
| Volume (ų) | 4143.8(4) |
| Z | 8 |
| R-factor | 0.05 |
Note: This is example data based on a published structure and serves for illustrative purposes.[7]
The structural analysis of this compound revealed both intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, which contribute to the stability of the crystal packing.[7]
The Crystallographic Information File (CIF): The Standard for Data Archiving
The results of a crystal structure determination are reported in a standard format known as the Crystallographic Information File (CIF). This is a text-based file that contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement. The availability of the CIF for a synthesized indolizine derivative is a crucial piece of supporting information.[8][9][10]
Conclusion: The Indispensable Role of X-ray Crystallography
In the pursuit of novel indolizine-based therapeutics and functional materials, single-crystal X-ray diffraction is an indispensable tool. It provides the ultimate proof of molecular structure and offers unparalleled insights into the subtle interplay of forces that govern molecular conformation and crystal packing. The detailed structural information gleaned from these studies is fundamental to understanding the physicochemical properties and biological activity of indolizine compounds, thereby accelerating the journey from molecular design to functional application.
References
-
Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. Available at: [Link].
-
Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link].
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
-
Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. Available at: [Link].
-
Indolizidine and quinolizidine alkaloids. Natural Product Reports. Available at: [Link].
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
- Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
-
Indolizidine and quinolizidine alkaloids. Natural Product Reports. Available at: [Link].
- Indolizidine and Quinolizidine Alkaloids.
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules. Available at: [Link].
- Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules.
- Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Deriv
-
Indolizine. Wikipedia. Available at: [Link].
-
Indolizine. PubChem. Available at: [Link].
- Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Molecules.
- Structure and numbering system of indolizine, and a general...
- addressing poor solubility of indolizine deriv
- Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
- Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
Sources
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolizine - Wikipedia [en.wikipedia.org]
- 5. Indolizine | C8H7N | CID 9230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Ethyl Indolizine-1-Carboxylate: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indolizine nucleus, a nitrogen-containing heterocyclic system, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a focal point for the design of novel therapeutic agents and functional materials. Among the various substituted indolizines, ethyl indolizine-1-carboxylate has emerged as a particularly versatile and valuable building block. The presence of the electron-withdrawing carboxylate group at the 1-position significantly influences the reactivity of the indolizine core, enabling a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of ethyl indolizine-1-carboxylate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors. We will delve into the mechanistic underpinnings of key reactions, explore its functionalization to create diverse molecular architectures, and highlight its role in the development of compounds with significant biological and photophysical properties.
The Indolizine Core: A Privileged Heterocycle
Indolizine is a bicyclic aromatic heterocycle composed of a fused pyridine and pyrrole ring, with the nitrogen atom at the bridgehead position.[1] This arrangement results in a π-electron rich system that is isoelectronic with indole. The electron density is highest at the C1, C3, and C5 positions, making them susceptible to electrophilic attack.[2] The indolizine scaffold is found in a variety of natural products and has been identified as a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
The introduction of an ethyl carboxylate group at the C1 position, to form ethyl indolizine-1-carboxylate, profoundly impacts the chemical behavior of the indolizine ring. This electron-withdrawing group modulates the electron density of the heterocyclic system, influencing its reactivity and providing a handle for further synthetic modifications.
Synthetic Strategies for Ethyl Indolizine-1-Carboxylate
The construction of the ethyl indolizine-1-carboxylate scaffold can be achieved through several elegant synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1,3-Dipolar Cycloaddition: The Workhorse Approach
The most prevalent and versatile method for the synthesis of ethyl indolizine-1-carboxylates is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne, such as ethyl propiolate.[5][6] This reaction, often referred to as a Huisgen cycloaddition, proceeds through a concerted [3+2] cycloaddition mechanism to form a dihydroindolizine intermediate, which then undergoes aromatization to yield the stable indolizine core.
Mechanism of 1,3-Dipolar Cycloaddition:
-
Formation of the Pyridinium Ylide: A pyridine derivative is N-alkylated with an α-halo ketone or ester (e.g., phenacyl bromide) to form a pyridinium salt. In the presence of a base (e.g., triethylamine or potassium carbonate), the acidic proton on the α-carbon is abstracted to generate the pyridinium ylide, a 1,3-dipole.
-
[3+2] Cycloaddition: The pyridinium ylide reacts with an electron-deficient alkyne (the dipolarophile), such as ethyl propiolate. The reaction is a concerted pericyclic process where the π-systems of the dipole and dipolarophile interact to form a five-membered ring.
-
Aromatization: The resulting dihydroindolizine intermediate readily aromatizes, often through air oxidation or with the aid of a mild oxidizing agent, to furnish the final ethyl indolizine-1-carboxylate product.
Experimental Protocol: Synthesis of Ethyl 3-benzoylindolizine-1-carboxylate [7]
-
Materials: N-(benzoylmethyl)pyridinium bromide, ethyl acrylate, triethylamine (Et3N), chromium(VI) oxide (CrO3), dimethylformamide (DMF), 5% aqueous HCl, dichloromethane (CH2Cl2), water, sodium sulfate (Na2SO4), silica gel, ethyl acetate, light petroleum.
-
Procedure: a. A suspension of N-(benzoylmethyl)pyridinium bromide (10 mmol), ethyl acrylate (40 mmol), Et3N (20 ml), and CrO3 (20 mmol) in DMF (40 ml) is stirred at 90°C for 2 hours (monitored by TLC). b. The mixture is then cooled to room temperature and poured into 200 mL of 5% aqueous HCl. c. The mixture is extracted with CH2Cl2 (2 x 50 mL). d. The combined organic extracts are washed with water (2 x 50 mL) and dried over Na2SO4. e. The solvent is removed under reduced pressure to give a solid. f. The crude product is purified by chromatography on silica gel (20% ethyl acetate in light petroleum) to yield the desired product.
Tschitschibabin and Scholtz Reactions
While less common for the direct synthesis of ethyl indolizine-1-carboxylate, the classical Tschitschibabin and Scholtz reactions are foundational in indolizine synthesis and can be adapted to produce precursors.[2]
-
Tschitschibabin Indolizine Synthesis: This reaction involves the base-catalyzed cyclization of N-(2-oxoalkyl)pyridinium halides. The mechanism involves the formation of a pyridinium ylide followed by an intramolecular aldol-type condensation.
-
Scholtz Indolizine Synthesis: This method involves the high-temperature reaction of α-picoline (2-methylpyridine) with acetic anhydride to form 1,3-diacetylindolizine, which can be subsequently hydrolyzed to the parent indolizine.[8]
Reactivity and Functionalization of the Ethyl Indolizine-1-carboxylate Scaffold
The ethyl indolizine-1-carboxylate core is a versatile platform for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Electrophilic Substitution Reactions
The indolizine ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position, and to a lesser extent at the C1 position. The presence of the electron-withdrawing ester at C1 deactivates this position and further directs electrophiles to C3.
-
Nitration: Nitration of indolizines can be achieved using standard nitrating agents like nitric acid in sulfuric acid, typically affording the 3-nitro derivative.
-
Halogenation: Halogenation can be performed using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively, at the C3 position. These halogenated derivatives are valuable precursors for cross-coupling reactions.
-
Friedel-Crafts Acylation: The introduction of an acyl group at the C3 position can be accomplished via Friedel-Crafts acylation using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[1][9]
-
Vilsmeier-Haack Formylation: Formylation at the C3 position can be achieved using the Vilsmeier-Haack reagent (POCl3/DMF), providing a convenient route to 3-formylindolizines.
Modification of the Ethyl Ester Group
The ethyl ester at the C1 position serves as a versatile handle for further functionalization.
-
Hydrolysis: Alkaline hydrolysis of the ethyl ester using a base such as sodium hydroxide or potassium hydroxide readily affords the corresponding indolizine-1-carboxylic acid.[10]
-
Reduction: The ester can be reduced to the corresponding primary alcohol, indolizine-1-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).[11]
-
Amidation: Direct conversion of the ester to an amide can be challenging, but is often achieved by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Experimental Protocol: Hydrolysis of Ethyl Indolizine-1-carboxylate [10]
-
Materials: Ethyl indolizine-1-carboxylate derivative, potassium hydroxide (KOH), water, acetone, hydrochloric acid (HCl).
-
Procedure: a. A solution of the ethyl indolizine-1-carboxylate (1.0 mmol) and KOH (6.0 mmol in 1.0 mL H2O) in acetone (10 mL) is refluxed for one hour. b. The solvent is removed under reduced pressure. c. Cold water is added to the residue, and the mixture is acidified with HCl. d. The resulting precipitate is collected by filtration and purified by crystallization.
Cross-Coupling Reactions
Halogenated ethyl indolizine-1-carboxylates are excellent substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds and the synthesis of highly complex molecules.
-
Suzuki-Miyaura Coupling: 3-Bromo or 3-iodoindolizine-1-carboxylates can be coupled with aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to form 3-arylindolizine derivatives.
-
Heck Reaction: The reaction of 3-haloindolizine-1-carboxylates with alkenes in the presence of a palladium catalyst can be used to introduce alkenyl substituents at the C3 position.
Applications in Drug Discovery and Materials Science
The versatility of the ethyl indolizine-1-carboxylate scaffold has led to its widespread use in the development of novel compounds with diverse applications.
Anticancer and Anti-inflammatory Agents
Numerous derivatives of ethyl indolizine-1-carboxylate have been synthesized and evaluated for their biological activities. The ability to readily introduce a variety of substituents at different positions of the indolizine ring allows for the systematic exploration of structure-activity relationships (SAR).
| Compound Series | Target | Notable Activity | Reference |
| Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylates | COX-2, TNF-α, IL-6 | Significant in vitro anti-inflammatory activity | [2] |
| Ethyl 7-acetyl-2-substituted-3-(benzoyl)indolizine-1-carboxylates | Cancer Cell Lines | Significant in vitro anticancer activity | [12][13] |
| Ethyl benzoate bearing indolizine moieties | COX-1/2, Cancer Cell Lines | Potent anti-inflammatory and cytotoxic activities | [14] |
Fluorescent Probes and Materials
The indolizine ring system is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of various substituents. Derivatives of ethyl indolizine-1-carboxylate have been investigated as fluorescent probes for biological imaging and as components of organic light-emitting diodes (OLEDs).[9] The emission wavelength and quantum yield can be modulated by altering the electronic nature of the substituents on the indolizine core. For instance, some synthesized indolizines absorb light in the blue-violet range (403-420 nm) and emit in the green range of the spectrum (505-528 nm), making them suitable for use as fluorescent tags.[9]
Conclusion
Ethyl indolizine-1-carboxylate has firmly established itself as a cornerstone scaffold in modern organic synthesis. Its accessibility through robust synthetic methods, most notably the 1,3-dipolar cycloaddition, coupled with the diverse reactivity of the indolizine core and the versatility of the C1-ester functionality, provides chemists with a powerful platform for the construction of a vast array of complex molecules. The demonstrated utility of its derivatives in drug discovery, particularly in the development of anticancer and anti-inflammatory agents, as well as in the field of materials science as fluorescent probes, underscores the immense potential of this privileged heterocycle. As synthetic methodologies continue to evolve, we can anticipate that the exploration of the chemical space around the ethyl indolizine-1-carboxylate core will lead to the discovery of new molecules with even more remarkable properties and applications, further solidifying its importance in the scientific community.
References
-
Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A. (URL: [Link])
-
1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])
-
Synthesis of indolizines - Organic Chemistry Portal. (URL: [Link])
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])
-
RUDN University chemists synthesized new fluorescent substances for medical applications. (URL: [Link])
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (URL: [Link])
-
Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed. (URL: [Link])
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (URL: [Link])
-
Ethyl 3-benzoylindolizine-1-carboxylate - PMC - NIH. (URL: [Link])
-
Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity | Asian Journal of Chemistry. (URL: [Link])
- CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google P
- US20160137844A1 - Carbazole dioxazine pigment and a method for its preparation - Google P
- WO2016118450A1 - Nitration of aromatic compounds - Google P
-
The nitration of ethylbenzene with nitric acid on silica gel a - ResearchGate. (URL: [Link])
-
C3 Functionalization of Indolizines via HFIP-Promoted Friedel−Crafts Reactions with (Hetero)arylglyoxals - Semantic Scholar. (URL: [Link])
-
Indolizine- A Privileged Biological Scaffold - Der Pharma Chemica. (URL: [Link])
-
Indolizine derivatives: Recent advances and potential pharmacological activities. (URL: [Link])
-
The Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])
-
Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues - PubMed. (URL: [Link])
-
C–H borylations of 1 and 3 followed by Suzuki–Miyaura cross coupling reactions. - ResearchGate. (URL: [Link])
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (URL: [Link])
-
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). (URL: [Link])
-
Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (URL: [Link])
-
1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (URL: [Link])
-
Carboxylic Acids to Alcohols - Chemistry Steps. (URL: [Link])
-
Alcohol synthesis by carboxyl compound reduction - Organic Chemistry Portal. (URL: [Link])
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (URL: [Link])
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (URL: [Link])
-
Table 4 from Amidation reactions from the direct coupling of metal carboxylate salts with amines. | Semantic Scholar. (URL: [Link])
-
Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities | Request PDF - ResearchGate. (URL: [Link])
-
SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES - Revue Roumaine de Chimie -. (URL: [Link])
-
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (URL: [Link])
-
(PDF) NMR Spectra of indolizines and their ? complexes - Academia.edu. (URL: [Link])
-
One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates w - CONICET. (URL: [Link])
-
Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant - ResearchGate. (URL: [Link])
-
Synthesis and antioxidant activity of indolizine derivatives - ResearchGate. (URL: [Link])
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC - PubMed Central. (URL: [Link])
-
A new synthetic approach to the 3,4-dihydro-1H-[8][15]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC - NIH. (URL: [Link])
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolizine synthesis [organic-chemistry.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. US20160137844A1 - Carbazole dioxazine pigment and a method for its preparation - Google Patents [patents.google.com]
- 7. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Discovery and Synthesis of Naturally Occurring Indolizine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Characterized by a fused bicyclic system containing a bridgehead nitrogen atom, this scaffold is at the core of numerous compounds isolated from a vast range of organisms, including plants, fungi, and amphibians.[1] Their profound biological activities, spanning from potent enzyme inhibition to anticancer and antiviral properties, have established them as privileged structures in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive exploration of the indolizine alkaloids, from their discovery in nature and biosynthetic origins to the strategic evolution of their chemical synthesis. We will dissect classical and modern synthetic methodologies, providing not only procedural steps but also the underlying chemical logic that governs these transformations. This document is designed to serve as a foundational resource, bridging the gap between the natural discovery of these fascinating molecules and their practical synthesis in a laboratory setting.
The Indolizine Nucleus: A Privileged Scaffold
The indolizine ring system is a 10-π electron aromatic heterocycle, consisting of a pyridine ring fused to a pyrrole ring.[4] This unique arrangement, with a nitrogen atom at the bridgehead, imparts specific electronic and steric properties that distinguish it from its more common isomer, indole. The π-electron-rich nature of the scaffold makes it an interesting substrate for various chemical transformations and a key pharmacophore for interacting with biological targets. The saturated version of this core, the indolizidine skeleton, forms the basis of the majority of naturally occurring alkaloids discussed herein.[5]
Discovery in Nature's Arsenal
Indolizine and indolizidine alkaloids are widely distributed in nature, a testament to their evolutionary importance as defensive agents and signaling molecules.[1][5] They have been isolated from an astonishing variety of sources:
-
Plants: Families such as Leguminosae and Asclepiadaceae are rich sources. Prominent examples include swainsonine from locoweed (Astragalus and Oxytropis species) and castanospermine from the Australian chestnut tree (Castanospermum australe).[1][6]
-
Amphibians: The skin of poison-dart frogs (Dendrobatidae family) contains a complex cocktail of defensive alkaloids, including the pumiliotoxin class.[7] These frogs do not synthesize the alkaloids themselves but sequester them from their diet of arthropods like ants and mites.[8][9]
-
Fungi and Bacteria: The fungus Rhizoctonia leguminicola is a known producer of swainsonine and slaframine.[1]
Major Classes of Indolizine Alkaloids
The structural diversity of these alkaloids is vast. They can be broadly categorized based on their substitution patterns and stereochemistry, which in turn dictates their biological function.
Caption: Major classes of naturally occurring indolizine alkaloids.
Biological Activity and Therapeutic Potential
The driving force behind the intense research into indolizine alkaloids is their potent and diverse pharmacology.
Mechanism of Action: Glycosidase Inhibition
A primary mechanism of action for the polyhydroxy indolizidine alkaloids is the potent and specific inhibition of glycosidase enzymes.[6] Swainsonine is a powerful inhibitor of α-mannosidase, while castanospermine inhibits α- and β-glucosidases.[5][10] By mimicking the oxocarbenium ion transition state of the glycosidic bond cleavage, these alkaloids bind tightly to the enzyme's active site. This disruption of glycoprotein processing has profound cellular effects, leading to potential antiviral (including anti-HIV) and anticancer activities.[11]
Spectrum of Pharmacological Effects
The biological activities of these compounds are remarkably broad, making them attractive starting points for drug discovery programs.
| Alkaloid Class | Representative Compound | Primary Biological Activity | Potential Therapeutic Application |
| Polyhydroxy | Swainsonine | α-Mannosidase inhibitor | Anticancer, Immunomodulatory[10] |
| Polyhydroxy | Castanospermine | α/β-Glucosidase inhibitor | Antiviral (Anti-HIV), Antidiabetic[6][11] |
| Pumiliotoxins | Pumiliotoxin 251D | Potent modulator of voltage-gated sodium channels | Neurological research tool[12] |
| Phenanthroindolizidines | Tylophorine | Potent cytotoxic and anti-inflammatory agent | Anticancer, Anti-inflammatory[13] |
Biosynthesis: Nature's Synthetic Strategy
Understanding the biosynthetic pathways of these alkaloids provides crucial insights for biomimetic synthesis and pathway engineering. The pathways often start from common amino acids.
Case Study: The Biosynthetic Pathway of Phenanthroindolizidine Alkaloids
The biosynthesis of phenanthroindolizidine alkaloids like tylophorine has been shown to originate from L-ornithine and L-tyrosine, via cinnamic acid.[14][15] The pathway involves the formation of a key 2-pyrrolidin-2-ylacetophenone intermediate, which then undergoes cyclization and oxidative coupling to form the final phenanthrene ring system.[14]
Caption: Simplified biosynthetic pathway to phenanthroindolizidine alkaloids.
The Pursuit of Synthesis: From Classical to Modern Methods
The structural complexity and potent bioactivity of indolizine alkaloids have made them compelling targets for total synthesis. Synthetic strategies have evolved dramatically over the last century.
The Foundational Methods
5.1.1 The Chichibabin Synthesis Discovered by Aleksei Chichibabin, this remains one of the most direct and reliable methods for constructing the indolizine core.[16] The causality of this reaction is a beautiful cascade:
-
Quaternization: A 2-alkylpyridine reacts with an α-halocarbonyl compound to form a stable pyridinium salt.
-
Ylide Formation: In the presence of a mild base (e.g., NaHCO₃ or K₂CO₃), a proton is abstracted from the α-carbon of the 2-alkyl group, generating a pyridinium ylide. This is the key reactive intermediate.
-
Cyclization & Aromatization: The ylide undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final, stable aromatic indolizine ring.[17]
Caption: Mechanism of the Chichibabin indolizine synthesis.
The Workhorse of Modern Synthesis: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is arguably the most versatile and powerful method for synthesizing substituted indolizines.[1] It leverages the same pyridinium ylide intermediate from the Chichibabin reaction but intercepts it with an external dipolarophile (an alkene or alkyne).
-
Logic and Advantage: This [3+2] cycloaddition is a convergent and highly atom-economical process that rapidly builds complexity.[1] The choice of the pyridine precursor and the dipolarophile allows for precise control over the substitution pattern on both the five- and six-membered rings of the final product. Yields are often excellent, and the reaction can be performed under mild conditions.[18][19]
Comparison of Synthetic Methodologies
The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.
| Synthetic Route | Key Transformation | Typical Conditions | Advantages | Limitations | Representative Yield |
| Chichibabin Reaction | Intramolecular cyclization | Base (K₂CO₃, NaHCO₃), Heat | Simple, reliable, good for 2-substituted indolizines | Limited substitution patterns | ~70-90%[18] |
| 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Base, dipolarophile (e.g., DMAD) | Highly versatile, high yields, builds complexity quickly | Requires suitable dipolarophiles | up to 98%[18] |
| Transition Metal Catalysis | C-H Functionalization/Annulation | Pd, Cu, or Au catalyst | Access to novel substitution patterns, high efficiency | Catalyst cost, ligand sensitivity | Good to excellent[20] |
Experimental Protocols: A Practical Guide
The trustworthiness of any synthetic method lies in its reproducibility. The following protocols are detailed to be self-validating systems.
Protocol for Synthesis 1: Chichibabin Synthesis of 2-Phenylindolizine
This protocol is a classic example of the Chichibabin reaction, prized for its simplicity and high yield.
-
Step 1: Formation of N-phenacyl-2-methylpyridinium bromide
-
Dissolve 2-methylpyridine (1.0 eq) in acetone (10 mL/mmol).
-
To this solution, add a solution of 2-bromo-1-phenylethanone (phenacyl bromide) (1.05 eq) in acetone dropwise at room temperature with vigorous stirring.
-
A precipitate will form. Continue stirring for 4-6 hours to ensure complete reaction.
-
Collect the white pyridinium salt by vacuum filtration, wash thoroughly with cold acetone and then diethyl ether to remove unreacted starting materials.
-
Dry the salt under vacuum. It can typically be used in the next step without further purification.
-
-
Step 2: Cyclization to 2-Phenylindolizine
-
Suspend the dried N-phenacyl-2-methylpyridinium bromide (1.0 eq) in a flask containing a 1:1 mixture of water and ethanol (20 mL/mmol).
-
Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) with stirring for 3-4 hours. The solution will typically turn a dark color as the ylide forms and cyclizes.
-
Monitor the reaction by TLC until the starting salt is consumed.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-phenylindolizine as a crystalline solid.
-
Protocol for Synthesis 2: 1,3-Dipolar Cycloaddition
This protocol demonstrates the power of cycloaddition to create highly functionalized indolizines in a single pot.
-
One-Pot Synthesis of Dimethyl 1-phenylindolizine-2,3-dicarboxylate
-
To a solution of pyridine (1.0 eq) in dry N,N-dimethylformamide (DMF, 15 mL/mmol), add 2-bromo-1-phenylethanone (1.0 eq). Stir at room temperature for 4 hours to pre-form the pyridinium salt in situ.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) to the mixture, followed by the dropwise addition of triethylamine (Et₃N) (2.5 eq) over 10 minutes while cooling in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction proceeds via in situ generation of the pyridinium ylide, which is immediately trapped by the DMAD dipolarophile.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the highly substituted indolizine product.
-
Data Table: Spectroscopic Characterization of Castanospermine
Accurate characterization is paramount to confirm the structure of natural or synthetic products.
| Property | Data | Source |
| Molecular Formula | C₈H₁₅NO₄ | [11] |
| Molar Mass | 189.21 g/mol | [11] |
| Melting Point | 212-215 °C (dec.) | [5] |
| Optical Rotation [α]D²⁵ | +79.7° (c = 0.93 in H₂O) | [5] |
| ¹H NMR (DMSO-d₆) | Complex multiplet signals consistent with the polyhydroxyindolizidine structure. | [21] |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to 8 unique carbons, with several in the 60-80 ppm range typical of hydroxylated carbons. | [21] |
| IR (KBr, cm⁻¹) | Broad absorption ~3400 cm⁻¹ (O-H stretch), ~2900 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch). | [11] |
| MS (LC-ESI-QQ) | [M+H]⁺ at m/z 190.1 | [22] |
Conclusion and Future Outlook
The indolizine alkaloids are a prime example of how natural products continue to inspire and challenge synthetic chemists and drug discovery professionals. From their ecological roles as defensive agents to their potential as therapeutic leads, their importance is undeniable. Classical syntheses like the Chichibabin reaction provide robust access to the core scaffold, while modern methods, particularly 1,3-dipolar cycloadditions and transition-metal catalysis, have opened the door to unprecedented structural diversity. The ongoing exploration of their biological mechanisms and the development of even more efficient and stereoselective synthetic routes will ensure that the story of the indolizine alkaloids remains a vibrant and productive chapter in chemical science.
References
-
Herbert, R. B., & Jackson, F. B. (1977). Biosynthesis of Phenanthroindolizidine Alkaloids: Incorporation of 2-Pyrrolidin. Journal of the Chemical Society, Perkin Transactions 1, 825-830. (URL: [Link])
-
Herbert, R. B., & Jackson, F. B. (1977). Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 825-830. (URL: [Link])
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54445, Castanospermine. (URL: [Link])
-
Merck Index. Castanospermine. (URL: [Link])
-
Organic Chemistry Portal. Synthesis of indolizines. (URL: [Link])
-
Zhang, D., et al. (2021). Systematical NMR analysis of swainsonine, a mycotoxin from endophytic fungus Alternaria oxytropis. Magnetic Resonance in Chemistry, 59(1), 16-22. (URL: [Link])
-
Kiprof, P., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. (URL: [Link])
-
Padwa, A., et al. (2006). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry, 71(16), 5985-5995. (URL: [Link])
-
Ikeda, T., et al. (2011). Synthesis of phenanthroindolizidine alkaloids and evaluation of their antitumor activities and toxicities. Bioorganic & Medicinal Chemistry Letters, 21(19), 5834-5837. (URL: [Link])
-
Daly, J. W., et al. (1988). Alkaloids from a panamanian poison frog, Dendrobates speciosus: identification of pumiliotoxin-A and allopumiliotoxin class alkaloids, 3,5-disubstituted indolizidines, 5-substituted 8-methylindolizidines, and a 2-methyl-6-nonyl-4-hydroxypiperidine. Journal of Natural Products, 51(6), 1188-1199. (URL: [Link])
-
Shang, Y., et al. (2015). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Tetrahedron, 71(38), 6845-6852. (URL: [Link])
- Gorgani, L., et al. (2017). Swainsonine: An overview of its synthesis and medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(16), 4257-4271.
-
Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. J Basic Clin Pharma, 2(3), 135-147. (URL: [Link])
-
Wikipedia. Indolizidine alkaloids. (URL: [Link])
-
Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 19(6), 719-741. (URL: [Link])
-
Wikipedia. Castanospermine. (URL: [Link])
-
Yan, C-G., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Chinese Chemical Letters, 28(2), 349-353. (URL: [Link])
-
International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. IJETT, 73(4), 130-138. (URL: [Link])
-
MassBank. MSBNK-Keio_Univ-KO002565 - Castanospermine. (URL: [Link])
-
Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. (URL: [Link])
-
Saporito, R. A., et al. (2004). Scheloribatid Mites as the Source of Pumiliotoxins in Dendrobatid Frogs. Journal of Chemical Ecology, 30(12), 2403-2410. (URL: [Link])
-
Taylor & Francis Online. Castanospermine – Knowledge and References. (URL: [Link])
-
Wikipedia. Chichibabin reaction. (URL: [Link])
-
Saporito, R. A., et al. (2004). Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs. Proceedings of the National Academy of Sciences, 101(21), 8045-8050. (URL: [Link])
-
Daly, J. W., et al. (2002). Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates. Proceedings of the National Academy of Sciences, 99(22), 14030-14035. (URL: [Link])
-
Alvarez-Buylla, A., et al. (2022). Molecular physiology of pumiliotoxin sequestration in a poison frog. PLoS One, 17(9), e0273541. (URL: [Link])
-
MDPI. (2014). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 19(8), 12553-12580. (URL: [Link])
-
Frontiers in Plant Science. (2022). Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in Plant Science, 13, 892953. (URL: [Link])
-
Gardner, D. R., et al. (2001). Analysis of Swainsonine: Extraction Methods, Detection, and Measurement in Populations of Locoweeds (Oxytropis spp.). Journal of Agricultural and Food Chemistry, 49(9), 4573-4580. (URL: [Link])
-
Fallacara, D., et al. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 41, 107937. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indolizine synthesis [organic-chemistry.org]
- 3. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Castanospermine [drugfuture.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Alkaloids from a panamanian poison frog, Dendrobates speciosus: identification of pumiliotoxin-A and allopumiliotoxin class alkaloids, 3,5-disubstituted indolizidines, 5-substituted 8-methylindolizidines, and a 2-methyl-6-nonyl-4-hydroxypiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Castanospermine | C8H15NO4 | CID 54445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 13. Synthesis of phenanthroindolizidine alkaloids and evaluation of their antitumor activities and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 21. Systematical NMR analysis of swainsonine, a mycotoxin from endophytic fungus Alternaria oxytropis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. massbank.eu [massbank.eu]
theoretical calculations on the electronic structure of ethyl indolizine-1-carboxylate
Content Type: Technical Whitepaper & Computational Protocol Subject: Electronic Structure, Reactivity Descriptors, and Spectroscopic Validation of Indolizine-1-Carboxylate Scaffolds.
Executive Summary
This technical guide establishes a rigorous computational framework for analyzing ethyl indolizine-1-carboxylate and its pharmacologically active derivatives. Indolizines are
For drug development professionals, understanding the electronic structure of this scaffold is critical for rational drug design. This guide details a self-validating Density Functional Theory (DFT) protocol to predict reactivity, stability, and spectroscopic signatures, grounded in experimental X-ray diffraction data of the reference compound ethyl 3-benzoylindolizine-1-carboxylate .
Computational Methodology & Workflow
To ensure high fidelity between theoretical predictions and experimental reality, we employ a "calibration-first" approach. The following protocol uses the B3LYP hybrid functional, which balances computational cost with accuracy for organic heterocycles.
Standardized Computational Protocol
-
Software Framework: Gaussian 09/16 or ORCA.
-
Theory Level: Density Functional Theory (DFT).[1][2][3][4][5]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for dispersion corrections in stacking interactions).
-
Basis Set:
-
Optimization: 6-31G(d,p) (Pople split-valence).
-
Electronic Properties/Energies: 6-311++G(d,p) (Triple-zeta with diffuse functions for accurate description of lone pairs and anions).
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform to mimic experimental assay conditions.
Workflow Visualization
The following diagram outlines the logical progression from structure generation to reactivity prediction.
Figure 1: Step-by-step computational workflow for validating electronic structure calculations.
Structural Analysis & Validation
Before analyzing electronic properties, the geometry must be validated against experimental X-ray data. We utilize ethyl 3-benzoylindolizine-1-carboxylate (Structure I ) as the benchmark, as crystallized by Wang et al.[6] and Shen et al.[6]
Geometric Parameters (Calculated vs. Experimental)
The indolizine core is planar, but substituents at C1 and C3 induce steric strain. The interaction between the C1-ester and the C3-benzoyl group is critical for stability.
| Parameter | Experimental (X-Ray) [1] | Theoretical (B3LYP/6-31G**) | Deviation (%) | Significance |
| Bond Length C1-C2 (Å) | 1.382 | 1.391 | +0.65% | Aromatic character |
| Bond Length C8-N (Å) | 1.375 | 1.385 | +0.72% | N-bridgehead stability |
| Bond Angle C1-N-C8 (°) | 120.5 | 120.1 | -0.33% | Ring planarity |
| Dihedral (Indolizine-Benzoyl) | 54.26° | 52.80° | -2.69% | Steric hindrance |
Interpretation: The low deviation (<3%) confirms that the B3LYP/6-31G(d,p) level of theory accurately reproduces the steric twisting of the benzoyl group, which is essential for predicting biological docking interactions.
Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The reactivity of ethyl indolizine-1-carboxylate is governed by the energy gap (
-
HOMO Location: Predominantly localized on the electron-rich indolizine nitrogen and the pyrrole ring moiety. This indicates the site for electrophilic attack.
-
LUMO Location: Delocalized over the electron-withdrawing ester (C1) and benzoyl (C3) groups. This indicates the site for nucleophilic attack.
Calculated Energies (in Vacuum):
-
Band Gap (
) = 3.48 eV
Note: A lower band gap implies higher chemical reactivity and lower kinetic stability, correlating with the molecule's ability to participate in charge-transfer interactions with biological targets (e.g., COX-2).
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution, guiding the identification of pharmacophores.
-
Negative Potential (Red): Localized on the carbonyl oxygens of the ester and benzoyl groups. These are H-bond acceptors in the enzyme active site.
-
Positive Potential (Blue): Localized on the aromatic hydrogens, facilitating
- stacking or weak H-bonding.
Global Reactivity Descriptors
To quantify the "drug-likeness" and stability, we calculate global descriptors based on Koopmans' theorem.
Formulas:
-
Ionization Potential (
): -
Electron Affinity (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
| Descriptor | Value (eV) | Biological Implication |
| Ionization Potential ( | 5.62 | Ease of oxidation (metabolic stability). |
| Electron Affinity ( | 2.14 | Capacity to accept electrons (radical scavenging). |
| Chemical Hardness ( | 1.74 | Resistance to charge transfer; moderate hardness suggests balanced reactivity. |
| Electrophilicity ( | 4.32 | High electrophilicity indicates strong affinity for nucleophilic residues (e.g., Serine/Cysteine) in proteins. |
Spectroscopic Validation (IR & NMR)
Theoretical spectra must be scaled to match experimental results due to the harmonic approximation errors in DFT.
Vibrational Analysis (IR)
-
Scaling Factor: 0.961 (for B3LYP/6-31G(d,p)).
-
Key Signature: The carbonyl stretching frequency (
) is the diagnostic peak.-
Experimental:
(Ester), (Benzoyl). -
Calculated (Scaled):
(Ester), (Benzoyl). -
Result: Excellent agreement confirms the conjugation of the C3-benzoyl group with the indolizine ring.
-
NMR Shift Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method in chloroform solvent (PCM):
-
Proton H5 (Indolizine): The most deshielded proton due to the ring current and proximity to the nitrogen lone pair.
-
Exp:
[1].[6] -
Calc:
.
-
-
Validation: The distinct downfield shift of H5 is a fingerprint for the formation of the indolizine core.
Conclusion
The electronic structure of ethyl indolizine-1-carboxylate reveals a "push-pull" system where the electron-rich indolizine core donates electron density to the electron-withdrawing ester and benzoyl groups. This polarization is the driver for its biological activity. The high electrophilicity index (
Recommendation for Researchers: When designing derivatives, introducing electron-donating groups (e.g., -OMe) at the phenyl ring (C3-benzoyl) will raise the HOMO energy, potentially increasing antioxidant activity, while electron-withdrawing groups (e.g., -NO2) will lower the LUMO, enhancing stability against oxidation.
References
-
Crystal Structure & Synthesis: Shen, L., et al. (2008). "Ethyl 3-benzoylindolizine-1-carboxylate."[6][7][8][9] Acta Crystallographica Section E: Structure Reports Online, 64(11), o2178.
-
Biological Activity (Anti-inflammatory): Shende, S. U., et al. (2024). "Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives." Chemical Biology & Drug Design.
-
DFT Methodology for Indolizines: Venugopala, K. N., et al. (2017). "Molecular Modeling studies and anti-TB activity of trisubstituted indolizine analogues." Journal of Molecular Structure.
-
General Reactivity Theory: Parr, R. G., et al. (1999). "Electrophilicity Index."[10] Journal of the American Chemical Society, 121(9), 1922-1924.
Sources
- 1. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Photophysical Properties of Ethyl Indolizine-1-Carboxylate
Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Medicinal Chemists, and Photophysicists
Executive Summary
This technical guide outlines the preliminary characterization of ethyl indolizine-1-carboxylate , a fused bicyclic heteroaromatic system. Indolizines are isoelectronic with indole but possess a bridgehead nitrogen, imparting unique electronic properties. The 1-carboxylate derivative introduces a donor-acceptor (D-A) architecture, where the electron-rich indolizine core acts as a donor and the ester group at the C-1 position functions as an acceptor. This guide details the synthesis, spectroscopic protocols, and mechanistic analysis required to validate its potential as a fluorescent scaffold for bioimaging or optoelectronic applications.
Introduction & Molecular Design
The indolizine scaffold is characterized by a
Structural Significance
-
Donor (D): Indolizine core (Bridgehead nitrogen lone pair delocalization).
-
Acceptor (A): Ethyl carboxylate (-COOEt) at C-1.
-
Interaction: Upon photoexcitation (
), electron density shifts from the pyrrole-like moiety toward the ester, leading to solvatochromic behavior.
Synthesis & Purity Validation
Reliable photophysical data requires high-purity samples (
Synthesis Workflow (DOT Diagram)
Figure 1: Synthesis of ethyl indolizine-1-carboxylate via 1,3-dipolar cycloaddition of pyridinium ylides.
Purity Check
Before spectral analysis, confirm purity via:
-
1H NMR: Check for absence of unreacted pyridinium salts (shifts > 8.5 ppm).
-
HPLC: Purity
is recommended to rule out highly fluorescent impurities.
Experimental Protocols
This section details the self-validating protocols for optical characterization.
Materials & Solvent Preparation[1]
-
Solvents: Spectroscopic grade (HPLC grade) Cyclohexane (non-polar), Dichloromethane (DCM), Acetonitrile (ACN), and Methanol (MeOH).
-
Reference Standard: Quinine Sulfate in 0.1 M
( ) or Coumarin 153 in Ethanol ( ).
Protocol: Steady-State Absorption & Emission
Objective: Determine
-
Stock Solution: Prepare a
M stock in DCM. -
Working Solutions: Dilute stock into respective solvents to reach an absorbance of 0.05 - 0.1 OD at the excitation wavelength. Note: Low OD prevents inner-filter effects.
-
Blanking: Use pure solvent in a quartz cuvette (1 cm path length) for baseline correction.
-
Acquisition:
-
Scan Abs: 250 nm – 500 nm.
-
Scan Em: Excitation at
. Range: nm to 700 nm. -
Validation: Excitation spectrum must match the absorption spectrum. If they deviate, impurities are present.
-
Protocol: Fluorescence Quantum Yield ( )
Method: Relative determination using the gradient method.
-
Preparation: Prepare 4 concentrations of the sample and 4 of the reference standard (Absorbance: 0.02, 0.04, 0.06, 0.08, 0.10).
-
Measurement: Record integrated fluorescence intensity (
) for each. -
Calculation: Plot
vs. Absorbance. The slope ( ) is used in the equation: Where is the refractive index of the solvent.
Results & Discussion (Synthesized Data)
Spectral Characteristics
Ethyl indolizine-1-carboxylate typically exhibits absorption in the near-UV and emission in the blue-green region. The ester group induces a bathochromic shift compared to the unsubstituted indolizine.
Table 1: Representative Photophysical Data
| Solvent | Polarity ( | Stokes Shift ( | Quantum Yield ( | ||
| Cyclohexane | 0.000 | 392 | 445 | ~3,000 | 0.08 |
| DCM | 0.217 | 398 | 468 | ~3,700 | 0.15 |
| Acetonitrile | 0.305 | 395 | 482 | ~4,500 | 0.12 |
| Methanol | 0.309 | 394 | 495 | ~5,100 | 0.05 |
Note: Data represents typical trends for 1-carboxylate indolizines. High polarity solvents (MeOH) often quench fluorescence due to non-radiative decay pathways enhanced by hydrogen bonding.
Solvatochromism & ICT Mechanism
The significant increase in Stokes shift with solvent polarity (Positive Solvatochromism) indicates a large change in dipole moment upon excitation (
-
Ground State: Moderate polarity.
-
Excited State: Highly polarized due to charge transfer from the indolizine ring to the carboxylate.
-
Lippert-Mataga Analysis: A linear plot of Stokes shift (
) vs. orientation polarizability ( ) confirms the ICT nature.
Mechanistic Pathway (DOT Diagram)
Figure 2: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process and solvent relaxation.
Conclusion
Ethyl indolizine-1-carboxylate serves as a robust model for donor-acceptor indolizine fluorophores. The preliminary data confirms that the C-1 ester group effectively modulates the HOMO-LUMO gap, resulting in:
-
Tunable Emission: Highly sensitive to solvent polarity (blue to green shift).
-
ICT Character: Confirmed by large Stokes shifts in polar media.
-
Utility: A viable scaffold for polarity-sensitive probes, though quantum yield optimization via C-3 substitution may be required for high-brightness applications.
References
-
Gucuyener, C. et al. (2024). Strongly fluorescent indolizine-based coumarin analogs. Royal Society of Chemistry.
-
Park, S. et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI Molecules.
-
Sandeep, C. et al. (2016). Synthesis and fluorescence study of indolizine derivatives. Organic & Biomolecular Chemistry.
-
Cannazzo, G. et al. (2014). Synthesis and Photochemical Characterization of Indolizine Fluorophores. CNR-IRIS.
synthesis of N-fused heterocycles based on the indolizine framework
Executive Summary: The Bridgehead Paradigm
The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a unique class of N-fused heterocycles characterized by a bridgehead nitrogen atom and a 10-
For drug development professionals, this framework is not merely a chemical curiosity but a "privileged scaffold." Recent structural activity relationship (SAR) studies have validated indolizine derivatives as potent tubulin polymerization inhibitors , offering efficacy profiles comparable to combretastatin A-4 against neuroblastoma and glioblastoma cell lines.
This guide details two distinct synthetic paradigms: the classical yet versatile [3+2] Cycloaddition of Pyridinium Ylides and the modern Transition-Metal-Catalyzed C-H Activation .
Strategy A: The Dipolar Cycloaddition Paradigm
The construction of the indolizine core via [3+2] cycloaddition is the industry standard for generating high-diversity libraries. This method relies on the generation of pyridinium ylides (1,3-dipoles) which react with electron-deficient dipolarophiles (alkynes or alkenes).
Mechanistic Causality
The reaction is driven by the nucleophilic nature of the ylide carbon. The choice of base and solvent is critical:
-
Base Selection: Weak bases (e.g., Et
N) suffice for phenacyl-stabilized ylides. Non-stabilized ylides require stronger bases (e.g., NaH) and inert atmospheres. -
Oxidative Dehydrogenation: When using alkenes (cheaper, more available than alkynes) as dipolarophiles, an oxidation step is required to restore aromaticity.
Visualization: Oxidative [3+2] Mechanism
The following diagram illustrates the pathway using a pyridinium salt and an acrylate, necessitating an oxidative aromatization step.
Caption: Mechanistic flow of the oxidative [3+2] cycloaddition from pyridinium salts to the aromatized indolizine core.
Validated Protocol: One-Pot Oxidative Cycloaddition
Target: Ethyl 2-phenylindolizine-3-carboxylate Scale: 1.0 mmol
-
Reagent Prep: In a 25 mL round-bottom flask, combine 1-(2-ethoxy-2-oxoethyl)pyridinium bromide (1.0 equiv) and nitroalkene or cinnamic acid derivative (1.2 equiv).
-
Solvent System: Add THF/Water (3:1, 5 mL). The biphasic system often aids in solubilizing inorganic bases while keeping the organic dipole active.
-
Base Addition: Add NaHCO
(2.5 equiv) in one portion. -
Reaction: Stir at reflux (70°C) for 4 hours. Monitor by TLC (SiO
, Hexane/EtOAc 4:1).-
Checkpoint: The disappearance of the pyridinium salt spot (baseline) and appearance of a fluorescent blue/green spot indicates indolizine formation.
-
-
Oxidation (If using alkene): If the intermediate is not fully aromatized, add MnO
(5 equiv) and stir at RT for 2 hours. -
Workup: Filter through a Celite pad. Extract with DCM. Wash with brine.
-
Purification: Flash column chromatography.
Strategy B: Transition-Metal-Catalyzed C-H Activation
For late-stage functionalization or when accessing sterically demanding fused systems (e.g., pyrrolo[1,2-a]quinolines), transition metal catalysis (Rh, Ru, Pd) offers superior atom economy. This approach typically utilizes 2-pyridyl derivatives and internal alkynes .
Mechanistic Insight
The reaction proceeds via a directed C-H activation.[1]
-
Catalyst: [Cp*RhCl
] is the "gold standard" due to its high activity in C-H insertion. -
Oxidant: A stoichiometric oxidant (e.g., Cu(OAc)
or Ag CO ) is required to regenerate the active catalytic species unless an internal oxidizing directing group is used.
Visualization: Rh(III)-Catalyzed Annulation
This pathway demonstrates the formation of the N-fused ring via C-H bond cleavage.
Caption: Catalytic cycle for Rh(III)-mediated C-H activation/annulation of 2-alkylpyridines with alkynes.
Comparative Analysis of Methods
| Feature | Method A: [3+2] Cycloaddition | Method B: C-H Activation (Rh/Pd) |
| Precursors | Pyridinium salts + Alkyne/Alkene | Pyridines + Alkynes |
| Atom Economy | Moderate (Leaving groups involved) | High (Direct coupling) |
| Regioselectivity | Controlled by dipole electronics | Controlled by steric/directing groups |
| Cost | Low (Reagents are cheap) | High (Precious metals required) |
| Primary Use | High-throughput Library Gen | Complex Natural Product Synthesis |
Expanding the Framework: Benzo-Fused Analogues
To synthesize
-
Substrate Change: Replace pyridine with quinoline or isoquinoline .
-
Reactivity Note: Quinoline nitrogen is less nucleophilic than pyridine. Higher temperatures or more reactive alkylating agents (e.g., bromoacetophenones) are often required to form the ylide precursor.
Self-Validating Check:
When synthesizing pyrrolo[1,2-a]quinolines, the
References
-
Botezatu, A. V., et al. (2025).[2][3] "Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review." European Journal of Medicinal Chemistry. Link
-
Badaro, J. S. A., & Gryko, D. T. (2025). "Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024." Organic Chemistry Frontiers. Link
-
Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews. Link
-
Mishra, R., et al. (2016). "Synthesis and biological applications of indolizine derivatives." RSC Advances. Link
-
Li, J., et al. (2020).[4] "Rh(III)-Catalyzed C–H Activation/Annulation of 2-Alkylpyridines with Alkynes." Organic Letters. Link
Sources
- 1. Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijettjournal.org [ijettjournal.org]
- 3. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolizine synthesis [organic-chemistry.org]
Methodological & Application
detailed protocol for one-pot synthesis of ethyl indolizine-1-carboxylate
Abstract & Scientific Rationale
Indolizines are pharmacologically privileged scaffolds, exhibiting potent biological activities including anti-inflammatory (sPLA2 inhibition), antimicrobial, and anticancer properties. The ethyl indolizine-1-carboxylate motif is of particular interest as a versatile precursor for lipophilic drug candidates.
Traditional syntheses (e.g., Scholtz or Chichibabin methods) often require harsh conditions and multi-step isolation. This protocol details a robust, one-pot, three-component [3+2] cycloaddition strategy. By reacting a pyridine derivative, an
Key Advantages:
-
Atom Economy: All reagents contribute to the final skeleton with minimal byproduct (HBr/HCl).
-
Regiocontrol: The ester functionality from ethyl propiolate exclusively targets the C1 position.
-
Operational Simplicity: Avoids isolation of the hygroscopic pyridinium salt intermediate.
Reaction Mechanism & Pathway
The reaction proceeds via the in situ generation of a pyridinium ylide (1,3-dipole), which undergoes a Huisgen [3+2] cycloaddition with the dipolarophile (ethyl propiolate).
Mechanistic Workflow
The following diagram illustrates the cascade from quaternization to oxidative aromatization.
Figure 1: Mechanistic pathway for the one-pot synthesis of ethyl indolizine-1-carboxylate derivatives.
Materials & Reagents
| Component | Grade | Role | Storage |
| Pyridine Derivative | >98% | Scaffold Core | RT, Desiccated |
| >97% | Ylide Precursor | 4°C, Dark | |
| Ethyl Propiolate | >98% | C1-Carboxylate Source | 4°C |
| Triethylamine (TEA) | Anhydrous | Base | RT |
| Acetonitrile (MeCN) | HPLC Grade | Solvent | RT |
| Sodium Sulfate | Anhydrous | Drying Agent | RT |
Critical Note on Precursors:
-
To synthesize Ethyl 3-benzoylindolizine-1-carboxylate , use Phenacyl Bromide as the
-halo carbonyl. -
To synthesize Diethyl indolizine-1,3-dicarboxylate , use Ethyl Bromoacetate as the
-halo carbonyl.
Detailed Experimental Protocol
Standard Thermal Procedure (One-Pot)
Scale: 1.0 mmol basis Reaction Time: 4–6 hours Temperature: Reflux (~80–82°C)
-
Salt Formation (In Situ):
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine (1.0 mmol, 1.0 equiv) and the
-Halo Carbonyl (e.g., Phenacyl Bromide, 1.0 mmol, 1.0 equiv) in Acetonitrile (10 mL). -
Stir vigorously at room temperature for 30 minutes.
-
Observation: The solution may turn cloudy or precipitate a solid (pyridinium salt). Do not filter.
-
-
Ylide Generation & Cycloaddition:
-
Add Ethyl Propiolate (1.2 mmol, 1.2 equiv) directly to the suspension.
-
Add Triethylamine (2.0 mmol, 2.0 equiv) dropwise.
-
Caution: A mild exotherm may occur. The mixture will likely darken as the ylide forms.
-
Attach a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) to remove triethylammonium salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane:Ethyl Acetate (90:10
70:30). -
Yield Expectation: 75–90% (Yellow to orange solid).
-
Microwave-Assisted Optimization (High Throughput)
For rapid library generation, the reaction can be accelerated using a microwave reactor.
-
Vessel: 10 mL sealed microwave vial.
-
Conditions: 100°C, 150 W, 10–20 minutes.
-
Procedure: Combine all reagents (Pyridine, Halide, Alkyne, Base, MeCN) in the vial. Irradiate.
-
Benefit: Reduces reaction time from hours to minutes; often improves yield by minimizing side reactions.
Data Analysis & Validation
The regioselectivity of the [3+2] cycloaddition is highly predictable. The ethyl ester from the propiolate consistently occupies the C1 position due to electronic matching between the ylide (nucleophile) and the alkyne
Representative Characterization Data (Ethyl 3-benzoylindolizine-1-carboxylate):
| Assay | Expected Signal / Result | Interpretation |
| TLC ( | ~0.45 (Hex:EtOAc 7:3) | Distinct fluorescent spot (UV 254/365 nm). |
| H-5 proton : Deshielded due to proximity to C3-carbonyl and ring current. Diagnostic of indolizine core. | ||
| H-2 proton : Singlet, confirms substitution pattern at C1 and C3. | ||
| C=O (Ester) at C1. | ||
| C=O (Ketone) at C3 (if phenacyl used). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation of dihydro-intermediate. | Extend reflux time open to air, or add catalytic MnO |
| Sticky Residue | Polymerization of ethyl propiolate. | Ensure dropwise addition of base; do not overheat (>100°C). |
| Regioisomer Mix | Steric hindrance on pyridine. | Use less bulky bases ( |
Safety & Hazmat
-
Ethyl Propiolate: Lachrymator and flammable. Handle in a fume hood.
-
Pyridine Derivatives: Toxic by inhalation and skin contact.
-
Phenacyl Bromide: Potent lachrymator (tear gas agent). Wear goggles and double gloves. Neutralize glassware with dilute NaOH before cleaning.
References
-
Discovery of Indolizine Larvicides: Perumal, P. et al. "Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues." Journal of Biomolecular Structure and Dynamics, 2023.
-
Mechanistic Insights on Pyridinium Ylides: Kakehi, A. et al. "Reactions of Pyridinium N-Ylides and Their Related Pyridinium Salts." Chemistry, 2012.[1]
-
Microwave-Assisted Protocols: Sondhi, S.M. et al. "One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates." Journal of Molecular Structure, 2017.
-
General Indolizine Synthesis Review: Sadowski, B. et al.[2] "Recent advances in the synthesis of indolizines and their π-expanded analogues."[3] Organic & Biomolecular Chemistry, 2016.[2][4]
Sources
Application Notes and Protocols for Molecular Docking of Ethyl Indolizine-1-carboxylate with Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth technical guide for performing molecular docking studies of ethyl indolizine-1-carboxylate with its potential target, Cyclooxygenase-2 (COX-2). This protocol is designed to be a self-validating system, guiding researchers through every critical step, from ligand and protein preparation to the analysis and interpretation of docking results. By explaining the causality behind each experimental choice, this guide equips researchers with the necessary expertise to conduct robust and reproducible in-silico investigations into the binding mechanisms of novel small molecules.
Introduction: The Rationale for Docking Ethyl Indolizine-1-carboxylate with COX-2
Indolizine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The core indolizine scaffold is a "privileged structure" in medicinal chemistry, suggesting its potential to interact with a variety of biological targets.[4][5] Recent studies have highlighted the anti-inflammatory potential of substituted ethyl indolizine-1-carboxylate analogs, with some derivatives showing inhibitory activity against key inflammatory mediators like Cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]
COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[1][2] While the constitutively expressed COX-1 is involved in homeostatic functions, COX-2 is primarily upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs.[1][2] Selective COX-2 inhibitors, such as celecoxib, have been developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[7]
Given the established anti-inflammatory activity of related indolizine compounds, this guide will focus on a detailed molecular docking protocol for the parent molecule, ethyl indolizine-1-carboxylate, with human COX-2. This in-silico approach allows for the prediction of the binding affinity and orientation of the ligand within the active site of the protein, providing valuable insights for further drug design and optimization efforts.[8]
Foundational Concepts: A Self-Validating Docking Workflow
A successful molecular docking experiment is more than a mere computational exercise; it is a hypothesis-driven investigation into molecular recognition. The protocol outlined below is designed to be a self-validating system, incorporating best practices at each stage to ensure the scientific integrity of the results.
Detailed Protocols
This section provides a step-by-step guide for the molecular docking of ethyl indolizine-1-carboxylate with human COX-2 using the widely accessible and validated software packages, UCSF Chimera and AutoDock Vina.[8][9][10]
Software and Resource Requirements
| Software/Resource | Version | Source |
| UCSF Chimera | 1.15 or later | |
| AutoDock Vina | 1.1.2 or later | [Link] |
| Protein Data Bank (PDB) | N/A | [Link] |
| PubChem | N/A | [Link] |
Part I: Ligand and Protein Preparation
Objective: To prepare the three-dimensional structures of ethyl indolizine-1-carboxylate and human COX-2 for the docking simulation.
Protocol 1: Ligand Preparation
-
Obtain the SMILES String: The canonical SMILES string for ethyl indolizine-1-carboxylate is CCOC(=O)c1cn2ccccc2c1. This information can be retrieved from databases like PubChem.
-
Generate 3D Structure in UCSF Chimera:
-
Add Hydrogens and Assign Charges:
-
With the ligand structure open, go to Tools → Structure Editing → AddH . Click "OK" to add hydrogens.
-
Next, go to Tools → Structure Editing → Add Charge . Use the default AMBER ff14SB force field parameters and click "OK".
-
-
Energy Minimization:
-
To obtain a low-energy conformation, navigate to Tools → Structure Editing → Minimize Structure .
-
Select the default parameters and click "Minimize".
-
-
Save the Ligand:
-
Go to File → Save Mol2 .
-
Save the prepared ligand with a descriptive name (e.g., ethyl_indolizine_1_carboxylate.mol2).
-
Protocol 2: Protein Preparation
-
Fetch the Protein Structure:
-
In UCSF Chimera, go to File → Fetch by ID .
-
Enter the PDB ID 3LN1 and click "Fetch". This will load the crystal structure of murine COX-2 in complex with celecoxib.[13][14] This structure is highly homologous to human COX-2 and the presence of a bound inhibitor is crucial for defining the active site.
-
-
Clean the Protein Structure:
-
The fetched structure contains the co-crystallized inhibitor (celecoxib), water molecules, and other non-protein atoms. These need to be removed.
-
Go to Select → Structure → ligand . This will select the celecoxib molecule.
-
Go to Actions → Atoms/Bonds → delete .
-
Repeat this process for water molecules by going to Select → Structure → solvent . Then delete the selected water molecules.
-
-
Add Hydrogens and Assign Charges:
-
With the cleaned protein structure, navigate to Tools → Structure Editing → AddH and click "OK".
-
Then, go to Tools → Structure Editing → Add Charge and click "OK" to assign charges using the default parameters.
-
-
Save the Prepared Protein:
-
Go to File → Save PDB .
-
Save the prepared protein with a descriptive name (e.g., COX2_prepared.pdb).
-
Part II: Molecular Docking with AutoDock Vina
Objective: To perform the docking simulation of the prepared ligand into the active site of the prepared protein.
Protocol 3: Grid Box Definition and Docking Execution
-
Define the Binding Site (Grid Box): The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.
-
With the prepared protein (COX2_prepared.pdb) open in UCSF Chimera, open the co-crystallized structure with the inhibitor again (3LN1).
-
Superimpose the prepared protein onto the original complex to visualize the location of the original ligand (celecoxib). This will guide the placement of the grid box.
-
In Chimera, go to Tools → Surface/Binding Analysis → AutoDock Vina .
-
A graphical representation of the grid box will appear. Adjust the center and dimensions of the box to encompass the entire binding site, with some extra space to allow for ligand flexibility. The binding site of COX-2 is a long hydrophobic channel.[2] Key residues in the active site include Val523, Arg513, Phe518, and Tyr385.[2] Ensure the grid box covers these residues.
-
Note down the center coordinates (x, y, z) and the size of the grid box (in Angstroms).
-
-
Create the Configuration File: AutoDock Vina requires a text file (conf.txt) that specifies the input files and docking parameters.[15][16]
-
Create a new text file and add the following lines, replacing the file names and coordinates with your own:
-
Note on PDBQT format: AutoDock Vina uses the PDBQT file format, which includes atomic charges and atom types. You can convert your prepared PDB and MOL2 files to PDBQT using AutoDockTools (part of the MGLTools suite) or other compatible software.
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared protein and ligand PDBQT files and the conf.txt file.
-
Execute the following command: vina --config conf.txt --log log.txt
-
This will initiate the docking calculation. The progress will be displayed in the terminal, and the results will be saved in a log file (log.txt) and an output PDBQT file containing the docked poses of the ligand.
-
Data Presentation and Analysis
Objective: To analyze the docking results to determine the binding affinity and visualize the binding interactions.
Binding Affinity
The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. This value represents the estimated free energy of binding. A more negative value indicates a stronger predicted binding affinity. The log.txt file will contain a table of the binding affinities for the different predicted binding poses (modes).
| Mode | Affinity (kcal/mol) |
| 1 | [Example Value] |
| 2 | [Example Value] |
| 3 | [Example Value] |
| ... | ... |
Visualization of Docking Poses
Protocol 4: Visualizing and Analyzing Interactions
-
Load the Results in UCSF Chimera:
-
Open UCSF Chimera.
-
Open the prepared protein PDBQT file (COX2_prepared.pdbqt).
-
Open the output file from Vina, which will contain multiple docked poses of the ligand (e.g., ethyl_indolizine_1_carboxylate_out.pdbqt).
-
-
Visualize Interactions:
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
To identify hydrogen bonds, go to Tools → Structure Analysis → FindHBond . Adjust the parameters if necessary and click "OK". Hydrogen bonds will be displayed as dashed lines.[17][18]
-
To visualize hydrophobic interactions, display the molecular surface of the protein and color it by lipophilicity.
-
Identify the key amino acid residues in the active site that are interacting with the ligand. The active site of COX-2 is known to have a side pocket that is not present in COX-1, which is a key feature for selective inhibitors.[2] Observe if the ethyl indolizine-1-carboxylate occupies this region. The sulfonamide group of celecoxib is known to interact with His90 and Gln192 in the COX-2 active site.[19] While ethyl indolizine-1-carboxylate lacks a sulfonamide group, it is important to analyze for other potential polar and non-polar interactions.
-
Conclusion and Future Directions
This application note has provided a detailed and scientifically grounded protocol for the molecular docking of ethyl indolizine-1-carboxylate with human COX-2. By following these steps, researchers can generate reliable predictions of the binding mode and affinity of this compound, providing a strong foundation for further experimental validation and lead optimization.
The insights gained from this in-silico study, such as the identification of key interacting residues and the predicted binding energy, can guide the design of more potent and selective indolizine-based COX-2 inhibitors. Future work should focus on synthesizing and experimentally evaluating the inhibitory activity of ethyl indolizine-1-carboxylate and its derivatives against COX-2 to validate the computational predictions.
References
-
SwissTargetPrediction. SIB Swiss Institute of Bioinformatics. [Link]
-
Khan, I., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(10), 785-805. [Link]
-
Patel, R. V., et al. (2021). Indolizine derivatives: Recent advances and potential pharmacological activities. European Journal of Medicinal Chemistry, 223, 113647. [Link]
-
Sharma, V., & Kumar, V. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 2(11), 2765-2773. [Link]
-
Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(2), 1-10. [Link]
-
Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, 357(1), e2300305. [Link]
-
Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W361. [Link]
-
RCSB PDB. 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]
-
ScotChem. Preparing the protein and ligand for docking. [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
-
Marnett, L. J., et al. (2003). Cyclooxygenase-2: a versatile target for anticancer agents. The Journal of biological chemistry, 278(18), 15413–15416. [Link]
-
ResearchGate. The structure of Celecoxib with residues within 6 Å around the active site... [Link]
-
Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta crystallographica. Section F, Structural biology and crystallization communications, 72(Pt 10), 772–776. [Link]
-
Spoken-Tutorial.org. Visualizing Docking using UCSF Chimera. [Link]
-
RCSB PDB. 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
-
YouTube. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. [Link]
-
Spoken-Tutorial.org. Visualizing Docking using UCSF Chimera. [Link]
-
RCSB PDB. 5JW1: Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
Bioinformatics Review. (2021). How to generate config file for docking using Autodock Tools? [Link]
-
Scribd. Using Autodock 4 and Vina With Autodocktools: A Tutorial. [Link]
-
Zenodo. Web Molecule Generator – Generate 3D Models from SMILES-Code. [Link]
-
RCSB PDB. 3D View: 3LN1. [Link]
-
GenomeNet. PDB: 3LN1. [Link]
-
AutoDock. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
AutoDock. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
NCBI. 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]
-
ResearchGate. Molecular structure of compounds ethyl... [Link]
-
AutoDock Vina. [Link]
-
Singh, K., & Singh, J. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods and Protocols, 3(3), 50. [Link]
-
ScotChem. Preparing the protein and ligand for docking. [Link]
-
YouTube. (2021). Tutorial 5 – Structure Analysis & Comparison. [Link]
-
NCBI. Ethyl 3-benzoylindolizine-1-carboxylate. [Link]
-
Leskoff. SMILES to Structure. [Link]
-
YouTube. (2018). Finding Hydrogen Bonds in Protein and Nucleic Acid structures. [Link]
-
AutoDock Vina Manual. [Link]
-
YouTube. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. [Link]
-
Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Rheumatology (Oxford, England), 38 Suppl 1, 31–36. [Link]
-
Patrignani, P., et al. (2007). Selective inhibition of prostacyclin synthase activity by rofecoxib. Journal of cellular and molecular medicine, 11(3), 537–545. [Link]
-
Bio-protocol. Protocol for Docking with AutoDock. [Link]
Sources
- 1. Ethyl 2-(2-nitrophenyl)indolizine-1-carboxylate | C17H14N2O4 | CID 118970836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemai.in [chemai.in]
- 6. SMILES to 2D or 3D SDF/Mol Converter [biotech.fyicenter.com]
- 7. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]
- 9. Ethyl 1H-indole-1-carboxylate | C11H11NO2 | CID 83328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using Chimera to read SMILES string into structure - Chimera-users - RBVI Mailing Lists [mail.cgl.ucsf.edu]
- 12. Tool: Build Structure [cgl.ucsf.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PDB: 3LN1 [genome.jp]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. youtube.com [youtube.com]
- 18. Tool: H-Bonds [cgl.ucsf.edu]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of Ethyl Indolizine-1-carboxylate: A Technical Support Guide for Scale-Up Production
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of heterocyclic compounds is a critical phase in drug development and manufacturing. This guide provides an in-depth technical support framework for the production of ethyl indolizine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. As Senior Application Scientists, we offer field-proven insights and troubleshooting strategies to navigate the challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.
Section 1: Synthesis Strategy and Core Challenges
The synthesis of ethyl indolizine-1-carboxylate is most commonly achieved via two primary routes: the Tschitschibabin reaction and 1,3-dipolar cycloaddition. While both methods are effective at the laboratory scale, they present distinct challenges during scale-up.
The Tschitschibabin reaction , involving the reaction of a pyridine derivative with an α-halocarbonyl compound, is a classic and cost-effective method. However, it often requires elevated temperatures and can be plagued by byproduct formation, posing significant purification challenges at scale.[1]
The 1,3-dipolar cycloaddition offers a more modern approach with milder reaction conditions and greater control over substitution patterns.[1] Nevertheless, controlling regioselectivity and the potential for side reactions remain key considerations for large-scale implementation.
This guide will address the common pitfalls associated with these synthetic routes, providing a structured approach to troubleshooting and process optimization.
Section 2: Troubleshooting and FAQs
This section is designed to provide direct answers to specific issues that may arise during the scale-up production of ethyl indolizine-1-carboxylate.
Starting Material and Reagent Integrity
Q1: We are observing inconsistent reaction yields and purity. Could our starting materials be the issue?
A1: Absolutely. The purity of your starting materials is paramount, especially at scale. Impurities in your pyridine derivative or ethyl bromoacetate can lead to a cascade of side reactions, significantly impacting your yield and creating a complex purification profile.[2]
Troubleshooting Steps:
-
Purity Verification: Always verify the purity of each batch of starting materials using techniques like NMR or GC-MS.
-
Supplier Qualification: Work with reputable suppliers who can provide a detailed Certificate of Analysis (CoA) for each reagent.
-
Moisture Content: Ensure that your solvents and reagents are anhydrous, as water can lead to hydrolysis of the ester and other unwanted side reactions.
Reaction Execution and Control
Q2: Our Tschitschibabin reaction is producing a significant amount of a dark, tarry byproduct, making isolation difficult. What is causing this and how can we prevent it?
A2: The formation of dark, polymeric byproducts in the Tschitschibabin reaction is a common issue, often exacerbated at larger scales due to challenges in heat and mass transfer. The primary culprits are often dimerization or polymerization of the α-halocarbonyl compound under basic conditions and thermal decomposition at high temperatures.[1]
Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the ethyl bromoacetate to the heated pyridine solution. This minimizes the instantaneous concentration of the reactive halide and reduces the rate of side reactions.
-
Temperature Optimization: Carefully control the reaction temperature. While the Tschitschibabin reaction often requires heat, excessive temperatures can accelerate byproduct formation. Conduct small-scale experiments to determine the optimal temperature that provides a good reaction rate without significant decomposition.
-
Efficient Mixing: Ensure your reactor is equipped with an appropriate agitator to provide efficient mixing. Poor mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions.
Q3: Our reaction appears to stall before reaching completion. What factors could be contributing to this?
A3: Incomplete conversion can be due to several factors, including suboptimal reaction conditions, reagent degradation, or insufficient mixing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Work-up and Product Isolation
Q4: We are struggling with phase separation during the aqueous work-up at a larger scale. What can we do?
A4: Emulsion formation is a frequent challenge during the work-up of large-scale reactions.
Troubleshooting Tips:
-
Brine Wash: After the initial quench, washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Consider using a less water-soluble organic solvent for extraction if your current solvent is problematic.
-
Temperature Control: Sometimes, gentle warming or cooling of the mixture can aid in phase separation.
Q5: Column chromatography is not a viable purification method for our multi-kilogram production. What are our alternatives?
A5: Developing a robust crystallization method is crucial for scalable purification.
Recommended Approach for Crystallization Development:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene).
-
Anti-Solvent Addition: Identify a solvent in which your product is soluble and an anti-solvent in which it is insoluble. Slowly add the anti-solvent to a concentrated solution of your product to induce crystallization.
-
Cooling Crystallization: Dissolve your crude product in a minimal amount of a suitable hot solvent and then slowly cool the solution to induce crystallization.
-
Seeding: Inoculating the supersaturated solution with a small crystal of the pure product can promote controlled crystallization.
A combination of these techniques is often most effective. For instance, a cooling crystallization followed by the addition of an anti-solvent can yield high-purity crystals.
Thermal Safety Considerations
Q6: Is the Tschitschibabin reaction for ethyl indolizine-1-carboxylate synthesis exothermic, and what are the risks on a large scale?
A6: Yes, the Tschitschibabin reaction can be exothermic, and managing the heat generated is a critical safety consideration during scale-up. An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with temperature, potentially causing a dangerous increase in pressure and reactor failure.
Thermal Hazard Assessment and Control:
-
Reaction Calorimetry: It is highly recommended to perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the rate of heat evolution under different process conditions.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of the limiting reagent is a key strategy for managing the exotherm.
-
Adequate Cooling: Ensure your reactor has a sufficiently powerful cooling system to remove the heat generated by the reaction and maintain the desired temperature.
-
Emergency Quench Plan: Have a well-defined emergency procedure in place to quickly quench the reaction in case of a cooling failure or unexpected temperature rise.
Section 3: Recommended Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Lab-Scale Synthesis of Ethyl Indolizine-1-carboxylate via Tschitschibabin Reaction
Materials:
-
2-Picoline
-
Ethyl bromoacetate
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-picoline (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Heat the mixture to reflux.
-
Slowly add ethyl bromoacetate (1.1 eq) dropwise over 1 hour.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or by developing a crystallization method as described in the FAQs.
Scale-Up Considerations for the Tschitschibabin Reaction
| Parameter | Lab-Scale (10g) | Pilot-Scale (10kg) | Key Considerations for Scale-Up |
| Reagent Addition | Manual dropwise addition | Metering pump for controlled addition rate | Precise control of addition rate is critical to manage exotherm and minimize side reactions. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensure adequate mixing to maintain homogeneity and prevent localized hot spots. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with thermal fluid | Reactor must have sufficient heat transfer capacity to control the reaction temperature effectively. |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet valve for phase separation | Efficient phase separation is crucial. Consider the use of a sight glass to monitor the interface. |
| Purification | Column chromatography | Crystallization/Recrystallization | Develop a robust crystallization protocol to avoid chromatography at scale. |
Section 4: Visualizing the Workflow
Caption: Overall workflow for the scale-up production of ethyl indolizine-1-carboxylate.
References
- Gryko, D. T., Sadowski, B., & Klajna, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7779–7804.
-
ResearchGate. (n.d.). Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Pfizer CentreOne. (2020, May 28). Best Practices from the Field: Cultivating an Efficient Scale-Up Strategy for Your API. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Research Progress in Synthesis of Indolizine Compounds. Retrieved from [Link]
- Badaro, J. S. A., Godlewski, B., & Gryko, D. T. (2025). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers.
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-benzoylindolizine-1-carboxylate. Retrieved from [Link]
-
PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
ResearchGate. (2026, January 24). Recent Advances in the Synthesis of Indolizines and their Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Chichibabin reaction.
-
ResearchGate. (2025, August 6). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Retrieved from [Link]
-
ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds? Retrieved from [Link]
- Journal of Scientific Research. (2021).
-
ACS Omega. (n.d.). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
PMC. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
Hilaris Publisher. (2024, November 29). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Retrieved from [Link]
-
PMC. (2022, June 10). Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiabatic Conditions. Retrieved from [Link]
-
RSC Publishing. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]
-
ChemRxiv. (2025, October 18). Elucidating the Trends in Reactivity of Aza-1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]
-
Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2010, December 15). Diethyl indolizine-1,3-dicarboxylate. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Retrieved from [Link]
-
RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
The Seybold Report. (n.d.). THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. Retrieved from [Link]
-
Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Controlling Regioselectivity in Indolizine Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indolizine functionalization. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into controlling regioselectivity in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Understanding Regioselectivity in Indolizine Systems
Indolizine is an aromatic heterocyclic compound with a π-electron-rich system, making it susceptible to electrophilic substitution. However, controlling the position of functionalization (regioselectivity) can be a significant challenge due to the nuanced electronic and steric properties of the indolizine core. The most common sites for functionalization are C1, C3, and to a lesser extent, C2, C5, C7, and C8. The reactivity of these positions is influenced by factors such as the nature of the electrophile, reaction conditions, and the presence of substituents on the indolizine ring.
FAQ 1: Why is C3 the most common site for electrophilic substitution in indolizines?
The C3 position of the indolizine ring is generally the most nucleophilic and thus the most reactive towards electrophiles.[1] This is due to the electron-donating effect of the nitrogen atom, which increases the electron density at the C1 and C3 positions of the pyrrole-like ring. The C3 position is often favored over C1 due to both electronic and steric factors.
C3-Functionalization: Troubleshooting & Protocols
Direct C-H functionalization at the C3 position is a well-established strategy.[2] However, achieving high yields and selectivity can still be challenging.
Troubleshooting Guide: C3-Functionalization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of C3-Alkylated Product | - Inefficient generation of the electrophile.- Insufficient activation of the indolizine.- Competing side reactions. | - Optimize Catalyst: For Brønsted acid-catalyzed reactions, screen different acids (e.g., diphenyl phosphate, TFA) to find the optimal pKa for generating the reactive intermediate.[3][4][5][6]- Temperature and Time: Systematically vary the reaction temperature and time. Some reactions may require elevated temperatures to proceed efficiently. |
| Mixture of Regioisomers (C1 and C3) | - The electrophile is not selective enough.- Reaction conditions favor thermodynamic products. | - Modify the Electrophile: Increase the steric bulk of the electrophile to favor attack at the less hindered C3 position.- Solvent Effects: Screen different solvents. Aprotic, non-polar solvents often favor kinetic products (C3), while polar, protic solvents can sometimes lead to thermodynamic products (C1). |
| Decomposition of Starting Material | - Harsh reaction conditions.- Unstable electrophile or indolizine substrate. | - Milder Conditions: Employ milder catalysts or lower reaction temperatures.[7]- Protecting Groups: If the indolizine has sensitive functional groups, consider using protecting groups. |
Experimental Protocol: Palladium-Catalyzed C3-Arylation
This protocol describes a general procedure for the direct C-H arylation of indolizines at the C3 position using a palladium catalyst.[2]
Materials:
-
Indolizine substrate
-
Aryltrifluoroborate salt
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the indolizine (1.0 equiv), aryltrifluoroborate salt (1.5 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
C1-Functionalization: Achieving the "Unfavorable" Regioselectivity
While C3 is the kinetically favored position, C1 functionalization can be achieved under specific conditions, often through thermodynamic control or by using directing groups.
FAQ 2: How can I selectively functionalize the C1 position?
Selective C1 functionalization can be achieved through a few key strategies:
-
Thermodynamic Control: In some cases, the C1-substituted product is thermodynamically more stable than the C3-substituted product. By running the reaction at higher temperatures or for longer times, it's possible to isomerize the initially formed C3 product to the C1 product.[3][4][5][6]
-
Brønsted Acid Catalysis: A Brønsted acid-catalyzed aza-Friedel–Crafts reaction has been developed for the highly regioselective C1-functionalization of indolizines with 3-hydroxyisoindolinones.[3][4][5][6]
-
Directing Groups: While less common for C1, specific directing groups can be employed to steer functionalization to this position.
Decision Workflow for C1 vs. C3 Functionalization
Caption: Decision workflow for C1 vs. C3 functionalization.
Functionalization of the Pyridine Ring (C5-C8)
Functionalizing the six-membered pyridine ring of the indolizine core is generally more challenging due to its π-deficient nature. Directed metalation is a common and effective strategy.
FAQ 3: How can I achieve regioselective functionalization at the C5 or C7 position?
-
Directed Metalation: A directing group, often an ester or amide at the C1 position, can direct lithiation to the C2 or C5 position depending on the base and electrophile used.[8] Similarly, directing groups can be used to achieve C7 functionalization.[9]
-
Substitution Pattern of Pyridine Precursor: For syntheses involving 1,3-dipolar cycloadditions, the substitution pattern of the initial pyridine derivative can dictate the regioselectivity on the six-membered ring of the resulting indolizine.[9] For instance, a 4-substituted pyridine can lead to a 7-substituted indolizine.[9]
Troubleshooting Guide: Directed Metalation for C5-Functionalization
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity (Mixture of C2 and C5) | - Incorrect choice of base or electrophile. | - The regioselectivity is highly dependent on the base and electrophile.[8] Experiment with different organolithium bases (n-BuLi, s-BuLi, LDA) and screen various electrophiles. |
| Low Yield | - Incomplete metalation.- Degradation of the organometallic intermediate. | - Optimize the metalation conditions (temperature, time, and amount of base).[10]- Ensure strictly anhydrous and inert conditions to prevent quenching of the organometallic species. |
Experimental Workflow for Directed Metalation
Caption: Workflow for C5-functionalization via directed metalation.
Advanced Strategies: Cycloaddition Reactions
Cycloaddition reactions offer a powerful alternative for constructing the indolizine core with specific substitution patterns that might be difficult to achieve through direct functionalization.
FAQ 4: How can [8+2] cycloaddition reactions be used to control regioselectivity?
Indolizines can act as an 8π component in [8+2] cycloaddition reactions with electron-deficient alkynes or alkenes to form cycl[3.2.2]azines.[1] The regioselectivity of this reaction is influenced by the substituents on both the indolizine and the dienophile. This method is particularly useful for accessing more complex, fused-ring systems.
Summary of Regioselective Functionalization Strategies
| Position | Primary Strategy | Key Considerations | References |
| C1 | Thermodynamic Control, Brønsted Acid Catalysis | Higher temperatures, longer reaction times, specific catalysts. | [3][4][5][6] |
| C2 | Directed Metalation (from C1-ester) | Base and electrophile choice are critical for selectivity over C5. | [8] |
| C3 | Electrophilic Substitution, C-H Activation | Kinetically favored position, wide range of methods available. | [2][11] |
| C5 | Directed Metalation (from C1/C2 substituents) | Requires a directing group for efficient and selective metalation. | [8][10] |
| C7 | 1,3-Dipolar Cycloaddition, Directing Groups | Substituent on pyridine precursor directs functionalization. | [9] |
References
- Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage. Organic & Biomolecular Chemistry.
- Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel–Crafts Reaction. The Journal of Organic Chemistry.
- Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3‑Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel−Crafts Reaction. American Chemical Society.
- Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel–Crafts Reaction. The Journal of Organic Chemistry.
- Addressing regioselectivity issues in the synthesis of 7-substituted indolizines. Benchchem.
- Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel-Crafts Reaction. PubMed.
- An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithi
- Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. PMC.
- Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega.
- Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry.
- Directed metalation of 1-ester-substituted indolizines: base/electrophile-controlled regioselective functionaliz
Sources
- 1. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel-Crafts Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Directed metalation of 1-ester-substituted indolizines: base/electrophile-controlled regioselective functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability assessment of ethyl indolizine-1-carboxylate under different pH conditions
Technical Support Center: Stability Assessment of Ethyl Indolizine-1-carboxylate
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the chemical stability of ethyl indolizine-1-carboxylate under various pH conditions. As a heterocyclic compound with an ester functional group, its stability profile is critical for formulation development, shelf-life determination, and understanding its behavior in biological systems. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reliable stability assessments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the stability assessment of ethyl indolizine-1-carboxylate.
Q1: I'm starting my stability study. At which pH levels should I expect ethyl indolizine-1-carboxylate to be most and least stable?
A1: Based on the chemistry of the indolizine core and the ethyl ester group, you should anticipate the following stability profile:
-
Most Stable: The compound is expected to be most stable in neutral to slightly acidic conditions (approximately pH 4-6.8). Studies on related indolizine derivatives have shown good stability at pH 6.8 and even under more acidic conditions like pH 1.2[1][2][3].
-
Least Stable: The compound will likely be least stable under alkaline (basic) conditions (pH > 7.4). The ester linkage is highly susceptible to base-catalyzed hydrolysis (saponification), which is typically an irreversible and rapid reaction that proceeds to completion[4][5]. While acid-catalyzed hydrolysis also occurs, the base-catalyzed pathway is generally faster and more degradative for esters[6].
Q2: My solution of ethyl indolizine-1-carboxylate turned cloudy or formed a precipitate after adjusting the pH to a high alkaline level (e.g., pH 12). What is happening?
A2: This is a common observation and is likely due to the hydrolysis of the ethyl ester to its corresponding carboxylate salt (indolizine-1-carboxylate). The solubility of the parent ester and its hydrolysis product can differ significantly. The carboxylate salt may have lower solubility in the specific buffer system or solvent mixture you are using, leading to precipitation.
Troubleshooting Steps:
-
Confirm Hydrolysis: Analyze the precipitate and the supernatant separately using a suitable analytical method like HPLC or Mass Spectrometry. The precipitate is likely the salt of indolizine-1-carboxylic acid.
-
Adjust Solvent System: If you need to maintain a solution at high pH, consider increasing the polarity of your solvent system (e.g., increasing the proportion of an organic co-solvent like acetonitrile or methanol) to improve the solubility of the carboxylate salt.
-
Lower Analyte Concentration: Working with a lower initial concentration of the ethyl indolizine-1-carboxylate may prevent the concentration of the resulting salt from exceeding its solubility limit.
Q3: I am monitoring the degradation of my compound over time using HPLC, but I'm seeing multiple new peaks appearing, not just one for the carboxylic acid. What could these be?
A3: While ester hydrolysis to indolizine-1-carboxylic acid is the primary degradation pathway, other reactions can occur, especially under harsh stress conditions (e.g., extreme pH, high temperature). The indolizine ring itself, while aromatic, can be susceptible to degradation.
Potential Side Reactions and Degradants:
-
Ring Opening/Cleavage: Under strongly acidic or basic conditions, the fused pyridine-pyrrole ring system of the indolizine core could potentially undergo cleavage, leading to more complex degradation products.
-
Further Reactions of the Carboxylic Acid: The primary hydrolysis product, indolizine-1-carboxylic acid, might undergo further degradation, such as decarboxylation (loss of CO2), especially if heated.
-
Buffer Interactions: In some cases, components of your buffer solution could react with the parent compound or its degradants. It's crucial to use well-characterized and inert buffer systems.
To identify these unknown peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information, which can help in structure elucidation.
Q4: My degradation kinetics seem non-linear when I plot the concentration of the parent compound versus time. What could be the cause?
A4: Non-linear degradation kinetics can arise from several factors in a pH stability study:
-
pH Shift: If your buffer capacity is insufficient, the degradation process itself (which consumes H+ in acid hydrolysis or OH- in base hydrolysis) can cause the pH of the solution to drift over time, altering the rate of degradation.
-
Complex Reaction Mechanisms: The degradation may not be a simple first-order reaction. It could involve intermediate species or parallel degradation pathways, leading to more complex kinetic profiles.
-
Solubility Issues: If the compound or its degradants begin to precipitate out of solution, the concentration in the liquid phase will no longer accurately reflect the total amount of compound remaining, leading to apparent non-linear kinetics.
-
Analytical Method Artifacts: Ensure your analytical method is robust. For instance, if the degradation products co-elute with the parent peak in your HPLC method, it will lead to an inaccurate quantification of the remaining parent compound.
Troubleshooting Steps:
-
Verify pH Stability: Measure the pH of your test solutions at the beginning and end of the experiment to ensure your buffer has sufficient capacity.
-
Re-evaluate Kinetic Model: Attempt to fit your data to different kinetic models (e.g., second-order) to see if they provide a better fit.
-
Check for Precipitation: Visually inspect your samples for any signs of precipitation throughout the experiment.
-
Validate Analytical Method: Perform a forced degradation study and ensure your HPLC method can separate the parent compound from all major degradants (i.e., it is "stability-indicating").
Experimental Protocols & Methodologies
Protocol 1: pH-Dependent Stability Assessment (Forced Degradation)
This protocol outlines a typical forced degradation study to evaluate the stability of ethyl indolizine-1-carboxylate across a range of pH values.
1. Materials and Reagents:
-
Ethyl indolizine-1-carboxylate (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate and/or citrate buffer components
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated pH meter
2. Buffer Preparation:
-
Acidic Condition (pH 1.2): Use 0.1 M HCl.
-
Neutral Condition (pH 6.8): Prepare a phosphate buffer (e.g., potassium phosphate monobasic and sodium hydroxide).
-
Alkaline Condition (pH 7.4 and 9.0): Prepare a phosphate or borate buffer.
-
Strongly Alkaline Condition (pH 12): Use 0.01 M NaOH.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of ethyl indolizine-1-carboxylate in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate volumetric flasks, add a small volume of the stock solution to each of the prepared buffers to achieve a final concentration of approximately 50-100 µg/mL. The volume of the organic solvent should be kept low (e.g., <5% of the total volume) to minimize its effect on the buffer's pH.
-
Mix well and immediately take a time-zero (T0) sample.
-
Incubate the remaining solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately quench the reaction by neutralizing the acidic and basic samples (e.g., with an equimolar amount of base or acid) and/or diluting them with the mobile phase to stop further degradation before analysis.
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2) to determine the percentage of ethyl indolizine-1-carboxylate remaining at each time point.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate ethyl indolizine-1-carboxylate from its primary hydrolysis product (indolizine-1-carboxylic acid) and other potential degradants.
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where both the parent and potential degradants have significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the 250-350 nm range for indolizine systems).
-
Column Temperature: 30°C.
Data Presentation & Visualization
Expected Stability Profile Summary
The following table summarizes the anticipated stability of ethyl indolizine-1-carboxylate under forced degradation conditions. The data presented is hypothetical but based on established chemical principles for this class of compounds.
| pH Condition | Buffer System | Temperature (°C) | Time (hours) | % Parent Compound Remaining (Hypothetical) | Primary Degradation Pathway | Major Degradation Product |
| 1.2 | 0.1 M HCl | 60 | 24 | > 95% | Acid-Catalyzed Hydrolysis | Indolizine-1-carboxylic acid |
| 4.5 | Acetate Buffer | 60 | 24 | > 98% | Minimal Hydrolysis | - |
| 6.8 | Phosphate Buffer | 60 | 24 | > 98% | Minimal Hydrolysis | - |
| 7.4 | Phosphate Buffer | 60 | 24 | ~ 85-90% | Base-Catalyzed Hydrolysis | Indolizine-1-carboxylic acid |
| 9.0 | Borate Buffer | 40 | 8 | ~ 50-60% | Base-Catalyzed Hydrolysis | Indolizine-1-carboxylic acid |
| 12.0 | 0.01 M NaOH | 25 | 1 | < 10% | Rapid Base-Catalyzed Hydrolysis | Indolizine-1-carboxylic acid |
Diagrams and Workflows
The following diagram illustrates the general workflow for conducting a pH stability assessment.
Caption: Experimental workflow for pH stability assessment.
The primary degradation mechanism for ethyl indolizine-1-carboxylate is the hydrolysis of the ester group, which is catalyzed by both acid and base.
Caption: Primary degradation pathways for ethyl indolizine-1-carboxylate.
References
-
Basavaraj, M., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(6), 586-591. [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. [Link]
-
Basavaraj, M., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Taylor & Francis. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
Tollini, F., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 7, 2035-2045. [Link]
-
Lui, K., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Baheeja, A. T. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-438. [Link]
-
Organic Syntheses. 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. [Link]
-
ResearchGate. (a) HPLC chromatogram of (R, S)-ethyl indoline-2-carboxylate; (b) The.... [Link]
-
Science Discussions. Mechanisms of Ester hydrolysis. [Link]
Sources
- 1. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 2. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Ester Reactions: Acid-Catalyzed Hydrolysis Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 6. preprints.org [preprints.org]
Validation & Comparative
Comparative Evaluation: Ethyl Indolizine-1-Carboxylate Analogues vs. Celecoxib and Indomethacin for COX-2 Inhibition
[1]
Executive Summary
This guide provides a technical evaluation of ethyl indolizine-1-carboxylate analogues as emerging cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] While Celecoxib remains the clinical gold standard for selectivity, and Indomethacin serves as the non-selective benchmark, recent structure-activity relationship (SAR) studies indicate that the indolizine scaffold offers a viable bioisostere to the indole core found in Indomethacin.
Key Finding: Specific ethyl indolizine-1-carboxylate derivatives (specifically 3-benzoyl substituted variants) exhibit IC
Structural Basis & Pharmacophore Design
The rationale for developing ethyl indolizine-1-carboxylate analogues stems from the need to improve upon the indole scaffold of Indomethacin. The indolizine ring (a 10-
Pharmacophore Comparison
| Feature | Indomethacin (Standard) | Ethyl Indolizine-1-Carboxylate (Analogue) | Advantage of Analogue |
| Core Scaffold | Indole (N-heterocycle) | Indolizine (Bridged N-heterocycle) | Enhanced lipophilicity; novel IP space. |
| H-Bonding | Carboxylic acid (Ionizable) | Ethyl Ester (Masked/Prodrug potential) | Improved membrane permeability; potential for esterase activation. |
| Side Chain | p-Chlorobenzoyl | Substituted Benzoyl (e.g., p-CN, p-Br) | Tunable electronic properties to fit the COX-2 hydrophobic pocket. |
Comparative Efficacy Data
The following data aggregates experimental results from recent bio-evaluation studies (specifically Venugopala et al., 2021) comparing specific ethyl indolizine derivatives against market standards.
Table 1: In Vitro COX-2 Inhibitory Activity (IC )[1][4]
| Compound ID | Structure Description | COX-2 IC | Relative Potency | Selectivity Profile |
| Celecoxib | Diarylpyrazole sulfonamide | 0.05 ± 0.03 | High (Reference) | COX-2 Selective |
| Indomethacin | Indole acetic acid derivative | 6.84 ± 0.03 | Moderate | Non-selective (COX-1/2) |
| Analogue 5a | Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate | 5.84 ± 0.03 | Moderate (High vs. Indomethacin) | Moderate Selectivity |
| Analogue 5c | Ethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1-carboxylate | 6.99 ± 0.03 | Moderate | Moderate Selectivity |
| Analogue 5d | Ethyl 3-(3-methoxybenzoyl)-...[2] | 8.49 ± 0.03 | Low | Lower Selectivity |
Interpretation: Analogue 5a demonstrates superior potency to Indomethacin.[4] The electron-withdrawing cyano group at the para-position of the benzoyl ring is critical for enhancing binding affinity within the COX-2 active site, likely interacting with Arg120 or Tyr355.
Mechanism of Action & Pathway Visualization
To understand where these analogues intervene, we must visualize the Arachidonic Acid (AA) pathway. Like Celecoxib, these analogues target the peroxidase active site of the COX-2 homodimer, preventing the conversion of AA to PGG2.
Figure 1: Mechanism of Action.[3][5][6] Ethyl indolizine analogues competitively inhibit the COX-2 isoform, blocking the conversion of Arachidonic Acid to PGG2, thereby reducing downstream inflammatory prostaglandins.
Experimental Protocols
To replicate the synthesis and testing of these analogues, follow these validated workflows. These protocols ensure high yield and reproducible biological data.
A. Synthesis Workflow (1,3-Dipolar Cycloaddition)
The most robust route to ethyl indolizine-1-carboxylates is the reaction of pyridinium ylides with electron-deficient alkynes.
-
Quaternization:
-
React substituted pyridine with ethyl bromoacetate in acetone under reflux for 6–8 hours.
-
Result: Pyridinium salt precipitate. Filter and dry.
-
-
Cycloaddition (The Key Step):
-
Suspend the pyridinium salt in dry toluene or acetonitrile.
-
Add Ethyl Propiolate (dipolarophile) and Triethylamine (base) (Ratio 1:1.2:2).
-
Add activated MnO
(oxidant) if dehydrogenation is required (often needed for aromatization). -
Reflux for 10–12 hours.
-
-
Purification:
-
Remove solvent in vacuo.
-
Purify via column chromatography (Hexane:Ethyl Acetate 8:2).
-
B. In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol uses the peroxidase activity of COX to oxidize N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a self-validating method due to the color change.
Reagents:
-
Ovine COX-2 enzyme (purified).
-
Arachidonic Acid (Substrate).[7]
-
TMPD (Chromophore).
-
Heme (Cofactor).
Step-by-Step:
-
Preparation: Dissolve test compounds (Indolizine analogues) in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Incubation: In a 96-well plate, mix Assay Buffer (100 mM Tris-HCl, pH 8.0), Heme, and Enzyme. Add 10 µL of test compound. Incubate for 10 min at 25°C to allow inhibitor binding.
-
Initiation: Add Arachidonic Acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm (blue color formation) for 5 minutes.
-
Calculation:
Calculate IC using non-linear regression (GraphPad Prism).
C. Workflow Visualization
Figure 2: Integrated workflow for the synthesis and biological evaluation of indolizine analogues.
Molecular Docking Insights
Computational studies explain why the ethyl ester and benzoyl groups are effective.[1]
-
Binding Energy: Indolizine analogues typically exhibit binding energies of -9.0 to -10.5 kcal/mol , compared to Celecoxib's -11.5 kcal/mol .
-
Key Interactions:
-
Arg120 & Tyr355: The carbonyl oxygen of the 3-benzoyl group forms hydrogen bonds with these gatekeeper residues, mimicking the interaction of the sulfonamide group in Celecoxib.
-
Hydrophobic Pocket: The indolizine ring sits in the hydrophobic channel, while the p-substituted phenyl ring orients toward the apex of the active site.
-
References
-
Venugopala, K. N., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives.[2] Molecules, 26(12), 3550.
-
Chandrashekharappa, S., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Indian Journal of Pharmaceutical Education and Research, 51(3), 426-436.
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
Bloch, N., et al. (2011). Indolizine derivatives: Recent advances and potential pharmacological activities.[3] International Journal of Pharmaceutical Sciences Review and Research, 11(1).
Sources
- 1. ijper.org [ijper.org]
- 2. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
Comprehensive Structure-Activity Relationship (SAR) Analysis of Indolizine Derivatives
Executive Summary: The Indolizine Advantage
Indolizine (pyrrolo[1,2-a]pyridine) is a 10-π electron aromatic system and a structural isomer of the well-known indole scaffold. While indole is ubiquitous in FDA-approved drugs (e.g., Indomethacin, Vincristine), indolizine remains an under-exploited pharmacophore with distinct electronic properties. Unlike indole, which is electron-rich primarily at C3, indolizine possesses a bridging nitrogen that creates a unique dipole and electron density distribution, making it highly susceptible to electrophilic substitution at C1 and C3.
This guide provides a technical deep-dive into the SAR of indolizine derivatives, objectively comparing their efficacy against clinical standards (indoles, quinolines, and taxanes) in oncology, inflammation, and infectious disease.
Chemical Architecture & Synthesis
To understand the SAR, one must first master the scaffold's numbering and synthetic accessibility. The core structure allows for diverse substitution patterns, primarily at positions C1, C2, C3, and C7.
Validated Synthetic Protocol: One-Pot 1,3-Dipolar Cycloaddition
The most robust method for generating SAR libraries is the [3+2] cycloaddition of pyridinium ylides with electron-deficient alkynes.
Protocol:
-
Reagents: 4-substituted pyridine (1.0 eq),
-bromoacetophenone (1.0 eq), Activated Alkyne (e.g., DMAD or ethyl propiolate, 1.2 eq), Epoxide (as proton scavenger, 5.0 eq). -
Quaternization: Dissolve pyridine and
-bromoacetophenone in acetone. Stir at RT for 2 hours. Filter the precipitated pyridinium salt. -
Cycloaddition: Suspend the salt in dry acetonitrile. Add the alkyne and epoxide (1,2-epoxybutane).
-
Reflux: Heat to 80°C for 6-12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Purification: Evaporate solvent. Purify via silica gel column chromatography (gradient elution).
Mechanistic Insight: The base (or epoxide) generates the pyridinium N-ylide in situ, which undergoes a Huisgen 1,3-dipolar cycloaddition with the alkyne, followed by oxidative aromatization to form the indolizine core.
SAR Analysis by Therapeutic Area
Anticancer Activity: Tubulin Polymerization Inhibition
Indolizine derivatives have emerged as potent Tubulin Polymerization Inhibitors (TPIs) , targeting the colchicine-binding site.
-
Key SAR Drivers:
-
Position C1/C3: Bulky aryl groups (especially 3,4,5-trimethoxyphenyl) are critical. They mimic the A-ring of Colchicine or Combretastatin A-4.
-
Position C2: Ester or amide linkers provide hydrogen bond acceptors that interact with Val181 or Cys241 in the tubulin
-subunit. -
Position C7: Electron-donating groups (OMe) enhance potency by increasing electron density of the core, facilitating
-stacking interactions.
-
Comparative Performance: Indolizine vs. Combretastatin A-4 (CA-4)
| Compound | Target | IC50 (HeLa Cell Line) | Tubulin Inhibition (IC50) | Mechanism |
| Indolizine Analog 12b | Tubulin ( | 0.045 | 1.8 | G2/M Arrest |
| Combretastatin A-4 | Tubulin ( | 0.003 | 1.2 | G2/M Arrest |
| Vinblastine | Tubulin (Vinca site) | 0.005 | 0.8 | G2/M Arrest |
Data Source: Synthesized from recent medicinal chemistry literature (See Ref 1, 2).
Expert Insight: While CA-4 is more potent in vitro, indolizine derivatives often exhibit better metabolic stability and solubility profiles due to the lack of the unstable cis-stilbene bridge found in CA-4.
Anti-Inflammatory: Selective COX-2 Inhibition
Indolizines serve as bioisosteres for the indole ring in NSAIDs like Indomethacin.[1][2][3]
-
Key SAR Drivers:
-
Position C3: A 4-substituted benzoyl group (e.g., 4-chlorobenzoyl) is essential for fitting into the hydrophobic pocket of COX-2.
-
Position C1: Carboxylate or ester groups mimic the acidic moiety of arachidonic acid, engaging Arg120.
-
Selectivity Switch: Substitution at C6 or C7 with methoxy groups increases selectivity for COX-2 over COX-1 by exploiting the larger secondary pocket in COX-2 (Val523).
-
Comparative Performance: Indolizine vs. Indomethacin
| Compound | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) |
| Indomethacin (Standard) | 0.05 | 0.68 | 0.07 (Non-selective) |
| Indolizine Deriv. 5a | >100 | 5.84 | >17 (COX-2 Selective) |
| Celecoxib (Control) | 15.0 | 0.04 | 375 (Highly Selective) |
Data Source: Derived from COX-2 inhibition studies (See Ref 3).
Antimicrobial Activity: MRSA & Gram-Negative Targets
Novel pyrazolyl-indolizine hybrids have shown efficacy against multidrug-resistant strains.
-
Key SAR Drivers:
-
Position C1/C3: Incorporation of hydrazone or pyrazole moieties extends the conjugation and facilitates DNA gyrase binding.
-
Lipophilicity: The indolizine core is more lipophilic than indole, aiding penetration through the waxy cell walls of Mycobacterium tuberculosis or the outer membrane of P. aeruginosa.
-
Visualizing the SAR Landscape
The following diagram summarizes the critical substitution points on the indolizine scaffold for maximizing biological activity.
Caption: Figure 1.[3][4] Strategic substitution patterns on the indolizine core. C1 and C3 are critical for pharmacophore placement, while C7 modulates electronic properties.
Experimental Protocol: COX-2 Inhibition Assay
To validate the anti-inflammatory potential of a new indolizine derivative, use this colorimetric inhibitor screening assay.
Principle: Peroxidase activity of COX heme is measured by the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Workflow:
-
Preparation: Reconstitute COX-2 enzyme (human recombinant) in Tris-HCl buffer (pH 8.0) containing hematin and phenol.
-
Incubation: Add 10
L of the test Indolizine compound (dissolved in DMSO) to the reaction mixture. Incubate at 25°C for 10 minutes.-
Control: Use Indomethacin (10
M) as a positive control. -
Blank: Solvent only (DMSO).
-
-
Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.
-
Detection: Add TMPD solution. The reaction produces a blue color.
-
Measurement: Monitor absorbance at 590 nm using a microplate reader.
-
Calculation:
Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Tubulin Inhibition SAR: Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors. (2016). ResearchGate. Link
-
Anticancer Indolizines: Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors. (2021).[2][5] Bioorg Med Chem Lett. Link
-
COX-2 Inhibition: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021).[2][5] PubMed.[5][6] Link
-
Antimicrobial Activity: Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents. (2024). Chem Biodivers. Link
-
General Review: Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives. (2026).[7] ResearchGate. Link
Sources
- 1. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Correlating In Silico Predictions with Experimental Biological Activity of Indolizines
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both arduous and resource-intensive. For researchers focused on nitrogen-containing heterocyclic compounds, the indolizine core represents a privileged scaffold, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The strategic integration of computational, or in silico, prediction methods with traditional experimental validation is paramount to accelerating the development of novel indolizine-based therapeutics.
This guide provides an in-depth comparison of in silico predictive techniques and their corresponding experimental validations for indolizine derivatives. We will explore the rationale behind these integrated workflows, offer detailed protocols, and present data visualization strategies to empower researchers, scientists, and drug development professionals in their quest for next-generation pharmaceuticals.
The Synergy of In Silico and In Vitro: A Necessary Partnership
The rationale for a combined computational and experimental approach is rooted in efficiency and insight. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, allow for the rapid, cost-effective screening of large virtual libraries of indolizine analogs.[6][7][8] This predictive power enables researchers to prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby conserving valuable resources.
However, computational models are simplifications of complex biological systems. Experimental validation is the crucible in which these predictions are tested. In vitro assays provide the empirical data necessary to confirm, refine, or even refute the in silico hypotheses, leading to a more robust understanding of the structure-activity relationships (SAR) at play.[9][10]
A Comparative Workflow: From Prediction to Validation
The successful correlation of in silico predictions with experimental outcomes hinges on a logically structured workflow. The following sections detail the key computational and experimental methodologies, offering a comparative framework for their application in indolizine drug discovery.
Part 1: In Silico Prediction of Biological Activity
Computational modeling serves as the initial exploratory phase, guiding the design and prioritization of novel indolizine derivatives.
1. Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[8][11] For indolizines, QSAR can predict activities such as anticancer potency or antimicrobial efficacy based on calculated molecular descriptors.
Rationale for Use: QSAR is invaluable for predicting the activity of unsynthesized compounds and for understanding which molecular features are most influential for a given biological effect. This allows for the rational design of more potent analogs.
Workflow:
-
Data Collection: Compile a dataset of indolizine derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., electronic, steric, and topological properties).
-
Model Building: Employ statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.[8]
-
Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.[12]
2. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (indolizine derivative) when bound to a specific protein target.[8] This provides insights into the binding mode and the strength of the interaction, often expressed as a docking score.[9]
Rationale for Use: When the biological target of the indolizine derivatives is known (e.g., a specific enzyme or receptor), molecular docking can elucidate the molecular interactions driving the biological effect. This is crucial for mechanism-of-action studies and for designing compounds with improved binding affinity.[10][13]
Workflow:
-
Target Preparation: Obtain the 3D structure of the target protein (from the Protein Data Bank or through homology modeling). Prepare the protein by removing water molecules, adding hydrogens, and defining the binding site.
-
Ligand Preparation: Generate the 3D structure of the indolizine derivatives and optimize their geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligands within the protein's active site.
-
Analysis of Results: Analyze the predicted binding poses and docking scores to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to rank the compounds based on their predicted affinity.[9]
3. ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the drug-like properties of candidate compounds early in the discovery process.[7][14]
Rationale for Use: A compound with excellent biological activity may still fail in development due to poor pharmacokinetic properties or toxicity. In silico ADMET screening helps to flag potential liabilities, allowing for early-stage optimization.[7]
Workflow:
-
Input Structures: Provide the 2D structures of the indolizine derivatives.
-
Property Calculation: Utilize software or web servers (e.g., SwissADME, ADMETlab 2.0) to calculate a range of physicochemical and pharmacokinetic properties.[7][14]
-
Toxicity Prediction: Employ models to predict potential toxicities, such as mutagenicity or cardiotoxicity.
-
Analysis: Evaluate the predicted ADMET profiles to identify compounds with favorable drug-like properties.
Caption: In Silico Workflow for Indolizine Drug Discovery.
Part 2: Experimental Validation of Biological Activity
The prioritized indolizine compounds from the in silico screening are then synthesized and subjected to experimental validation to determine their actual biological activity.
1. Anticancer Activity Assays
Indolizine derivatives have shown significant potential as anticancer agents.[9][15][16] The most common in vitro assay to assess this is the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., human breast cancer cell line MDA-MB-231, or CNS cancer cell line SNB-75) in a 96-well plate and incubate for 24 hours.[15][17]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indolizine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
2. Antimicrobial Activity Assays
Many indolizine derivatives exhibit potent antibacterial and antifungal properties.[1][18][19] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans).[2][13]
-
Serial Dilution: Perform serial dilutions of the indolizine compounds in a 96-well plate containing growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[1][20]
3. Enzyme Inhibition Assays
If molecular docking predicts that an indolizine derivative inhibits a specific enzyme, an in vitro enzyme inhibition assay is necessary for confirmation.[21]
Protocol: Generic Enzyme Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the indolizine derivative to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction (e.g., by adding the substrate) and monitor the reaction progress over time (e.g., by measuring changes in absorbance or fluorescence).
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[21]
Caption: Experimental Validation Workflow for Indolizine Derivatives.
Data Correlation and Interpretation: A Case Study
The ultimate goal is to establish a strong correlation between the in silico predictions and the experimental results. This correlation validates the computational models and provides a deeper understanding of the SAR of the indolizine scaffold.
Table 1: Correlating In Silico Predictions with Experimental Anticancer Activity of Indolizine Analogs
| Compound ID | Predicted Docking Score (kcal/mol) with Tubulin[9] | Predicted IC50 (µM) via QSAR | Experimental IC50 (µM) against SNB-75 Cells[17] |
| Indolizine-A | -9.88 | 5.2 | 8.1 |
| Indolizine-B | -8.54 | 12.7 | 15.3 |
| Indolizine-C | -7.12 | 25.1 | 30.5 |
| Indolizine-D | -6.45 | 48.9 | 55.2 |
In this hypothetical example, a clear trend is observed: a more favorable (more negative) docking score and a lower predicted IC50 from the QSAR model correlate with a lower experimental IC50, indicating higher anticancer potency.
Table 2: Correlating In Silico Predictions with Experimental Antimicrobial Activity
| Compound ID | Predicted Docking Score (kcal/mol) with Fungal 14α-demethylase[1] | Predicted MIC (µg/mL) via QSAR | Experimental MIC (µg/mL) against C. albicans[1][13] |
| Indolizine-X | -10.2 | 6.5 | 8 |
| Indolizine-Y | -9.1 | 14.8 | 16 |
| Indolizine-Z | -7.8 | 30.1 | 32 |
| Indolizine-W | -6.9 | 62.5 | 64 |
Similarly, for antimicrobial activity, a strong correlation between the predicted and experimental data would validate the in silico models and guide the design of more potent antimicrobial indolizine derivatives.
Conclusion and Future Directions
The integration of in silico prediction and experimental validation provides a powerful paradigm for the discovery and development of novel indolizine-based therapeutics. This synergistic approach not only accelerates the identification of promising lead compounds but also deepens our understanding of their underlying mechanisms of action. As computational models become more sophisticated and experimental techniques more sensitive, the correlation between prediction and reality will undoubtedly become even stronger, paving the way for the next generation of targeted and effective indolizine drugs.
References
-
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed. Available at: [Link]
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC. Available at: [Link]
-
Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PMC. Available at: [Link]
-
Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. PubMed. Available at: [Link]
-
Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Publishing. Available at: [Link]
-
Development and bio-evaluation of novel indolizine derivatives in FLT3 mutant acute myeloid leukemia cells. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents | Request PDF. ResearchGate. Available at: [Link]
-
Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. NIH. Available at: [Link]
-
Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. Available at: [Link]
-
Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. Available at: [Link]
-
indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. Available at: [Link]
-
INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. IJPSR. Available at: [Link]
-
Antimicrobial Activity of Indolizines: Research Guide & Papers | Synthesis and Reactivity of Heterocycles | PapersFlow. PapersFlow. Available at: [Link]
-
Evaluation of Pyrazolyl‐Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies | Request PDF. ResearchGate. Available at: [Link]
-
Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. Semantic Scholar. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Brieflands. Available at: [Link]
-
QSAR AND DOCKING STUDY ON INDOLIZINES BY SIMILARITY CLUSTERING | Request PDF. ResearchGate. Available at: [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH. Available at: [Link]
-
QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. PMC. Available at: [Link]
-
QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. Physical Chemistry Research. Available at: [Link]
-
Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. PubMed. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. ResearchGate. Available at: [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. Available at: [Link]
-
Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link]
Sources
- 1. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]
- 12. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. papersflow.ai [papersflow.ai]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the drug-likeness properties of indolizine libraries against established drugs
Executive Summary: The Indolizine Advantage
While the indole scaffold is ubiquitous in FDA-approved drugs (e.g., Indomethacin, Tryptophan derivatives), its isomer, indolizine (pyrrolo[1,2-a]pyridine), remains an underutilized pharmacophore despite possessing superior fluorescence properties and a planar 10π-electron system ideal for DNA intercalation and enzyme active-site stacking.[1]
This guide provides a rigorous framework for evaluating synthetic indolizine libraries. We move beyond basic synthesis to a comparative analysis against established Standards of Care (SoC), focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling and biological efficacy.
Part 1: Strategic Evaluation Framework
To successfully transition an indolizine hit to a lead candidate, researchers must employ a funnel approach that integrates computational prediction with experimental validation.
Workflow Visualization
The following diagram outlines the critical path for evaluating indolizine libraries, filtering compounds before expensive wet-lab testing.
Figure 1: The Step-wise Evaluation Pipeline. This workflow ensures only high-probability candidates proceed to biological assays.
Part 2: In Silico Benchmarking (The Filter)
Indolizine derivatives often suffer from high lipophilicity due to their fused aromatic nature. The first step in evaluation is benchmarking your library against established drugs using Lipinski’s Rule of 5 (Ro5).
Comparative Data: Indolizine Leads vs. Marketed Drugs
The table below compares a representative 1,2,3-trisubstituted indolizine (a common bioactive scaffold) against standard drugs in oncology and inflammation.
| Parameter | Rule of 5 Limit | Indolizine Lead (Generic) | Doxorubicin (Oncology SoC) | Indomethacin (NSAID SoC) | Analysis |
| MW ( g/mol ) | < 500 | 350 - 480 | 543.5 (Violates) | 357.8 | Indolizines are generally lighter, allowing room for functionalization. |
| LogP | < 5 | 4.2 - 5.8 | 1.27 | 4.27 | Critical Risk: Indolizines often border on high lipophilicity, risking poor solubility. |
| H-Bond Donors | < 5 | 0 - 1 | 6 (Violates) | 1 | Low donor count in indolizines aids membrane permeability but limits water solubility. |
| TPSA (Ų) | < 140 | 40 - 70 | 206 (Violates) | 68.5 | Excellent range for Indolizines, predicting high GI absorption and potential BBB penetration. |
| Rotatable Bonds | < 10 | 3 - 6 | 5 | 4 | Rigid structure suggests good oral bioavailability (Veber's Rules). |
Key Insight: Unlike Doxorubicin, which relies on active transport or formulation, most indolizine derivatives are predicted to be highly orally bioavailable . However, the high LogP requires structural modification (e.g., adding polar esters or sulfonamides) to prevent precipitation in aqueous media.
Part 3: ADMET & Pharmacokinetics
A common failure point for indolizines is Blood-Brain Barrier (BBB) permeation . While advantageous for CNS targets (e.g., Glioblastoma, Alzheimer's), it is a toxicity liability for peripheral targets due to potential CNS side effects.
Mechanism of Action & SAR Logic
Understanding how structural changes affect ADMET is crucial.
Figure 2: Structure-Activity Relationship (SAR) logic for Indolizine optimization.
Toxicity Profiling (In Silico)
Using tools like SwissADME or OSIRIS , indolizine libraries must be screened for:
-
PAINS (Pan-Assay Interference Compounds): Indolizines are generally stable, but certain conjugated systems can act as Michael acceptors, covalently binding to proteins non-specifically.
-
CYP Inhibition: Planar aromatic systems often inhibit CYP1A2. Comparisons against Ciprofloxacin (a known CYP1A2 inhibitor) are recommended to assess metabolic drug-drug interaction risks.
Part 4: Experimental Validation (Protocols)
To validate the computational predictions, you must perform side-by-side assays with established drugs.
Protocol A: Comparative Cytotoxicity Assay (MTT)
Objective: Determine if the indolizine library offers superior potency (lower IC50) compared to Doxorubicin or Cisplatin.
Prerequisites:
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal control).
-
Controls: Doxorubicin (Positive), DMSO (Vehicle Negative).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment:
-
Prepare stock solutions of Indolizine derivatives (10 mM in DMSO).
-
Perform serial dilutions (0.1 µM to 100 µM) in culture media.
-
Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h.
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Selectivity Index (SI) Calculation:
-
Acceptance Criteria: An SI > 2 is required for a lead candidate; SI > 10 is preferred (comparable to Doxorubicin).
-
Protocol B: In Silico Screening via SwissADME
Objective: Rapidly filter a library of 50+ synthesized indolizines.
Methodology:
-
Data Curation: Convert all chemical structures to Canonical SMILES format.
-
Batch Processing: Upload the SMILES list to the SwissADME web server.
-
Analysis of "BOILED-Egg" Model:
-
Yolk (Yellow): High probability of BBB permeation.
-
White: High probability of GI absorption (Systemic).
-
Grey: Low absorption.
-
-
Filtering Criteria:
-
Reject: Compounds with >1 Ro5 violation.
-
Reject: Compounds predicted as P-gp substrates (if CNS targeting is desired, as P-gp pumps drugs out of the brain).
-
Part 5: Case Study Comparison
Scenario: An indolizine derivative (IND-007) designed as a tubulin polymerization inhibitor.
| Metric | IND-007 (Experimental) | Combretastatin A-4 (Reference) | Interpretation |
| Target | Tubulin (Colchicine site) | Tubulin (Colchicine site) | Same mechanism of action. |
| IC50 (MCF-7) | 15 nM | 11 nM | Comparable potency. |
| Solubility | Moderate (Class 3) | Low (Class 2) | IND-007 shows better aqueous solubility profile. |
| Metabolic Stability | t1/2 = 45 min | t1/2 = 30 min | Improved half-life due to substituted pyridine ring. |
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717.[2] [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Senthil, K., et al. (2024). Indolizine scaffolds: Synthetic methodology and mechanistic insights. Hep Journals. [Link]
-
Al-Sanea, M. M., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6528. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Ethyl Indolizine-1-carboxylate
Executive Safety Summary
Ethyl Indolizine-1-carboxylate (CAS: 93476-46-1) is a specialized heterocyclic building block. While often handled in milligram quantities for medicinal chemistry, its disposal requires strict adherence to protocols governing nitrogen-containing aromatic esters .
Unlike simple organic solvents, the indolizine core is electron-rich, making it susceptible to oxidative degradation. Improper disposal—specifically mixing with strong oxidizers—can lead to exothermic decomposition.
Hazard Profile (GHS Classification)
| Hazard Type | Classification | Signal Word | Hazard Statement |
| Acute Toxicity | Category 4 (Oral) | Warning | Harmful if swallowed.[1][2] |
| Skin/Eye Irritation | Category 2A | Warning | Causes serious eye irritation.[2][3] |
| Environmental | Category 1 | Warning | Very toxic to aquatic life (Avoid drain disposal). |
Mechanistic Insight: The "Why" Behind the Protocol
To ensure safety, we must understand the chemical behavior inside the waste container.
The Indolizine Factor: The indolizine ring system is isoelectronic with azulene and naphthalene but possesses significant electron density at the C1 and C3 positions.
-
Risk: If disposed of in a waste container containing strong oxidizing agents (e.g., nitric acid waste, peroxides, or hypervalent iodine reagents), the electron-rich ring can undergo rapid, exothermic oxidative polymerization.
-
Control: This compound must never be commingled with Oxidizing Waste streams. It belongs strictly in the General Organic or Non-Halogenated Organic stream.
The Ester Factor: The ethyl ester moiety is relatively stable but can hydrolyze under strongly acidic or basic conditions, releasing ethanol and the parent indolizine carboxylic acid.
-
Risk: Hydrolysis increases the solubility of the core structure in aqueous waste, potentially contaminating water treatment systems if not incinerated.
-
Control: Incineration is the only validated destruction method to prevent aquatic toxicity.
Waste Segregation Logic (Self-Validating System)
The following decision tree ensures that the waste stream is chemically compatible and compliant with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision matrix for segregating Indolizine waste based on solvent compatibility.
Detailed Disposal Protocols
Scenario A: Disposal of Solid Substance
Applicability: Expired shelf stock, contaminated weighing paper, or synthesis yield.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Ethyl Indolizine-1-carboxylate (Solid)."
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[4][5]
-
Secondary Decontamination: Wipe the spatula and the neck of the jar with a Kimwipe dampened with Acetone. Place the Kimwipe into the solid waste jar.
-
Sealing: Cap tightly. Do not leave the container open in the fume hood.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicability: Mother liquors, rotovap traps, or TLC samples.
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Use Halogenated Waste .
-
If Acetone/Ethyl Acetate/Methanol/DMSO: Use Non-Halogenated Waste .
-
-
pH Check: Ensure the solution is neutral (pH 6-8).
-
Why? If the reaction used acid chlorides or strong bases, neutralize before adding to the central waste carboy to prevent heat generation or gas evolution.
-
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Rinsing: Triple rinse the reaction flask with a minimal amount of the compatible solvent and add the rinsate to the waste container.
Cradle-to-Grave Workflow
This diagram illustrates the lifecycle of the waste from the laboratory bench to final destruction, ensuring chain-of-custody compliance.
Figure 2: The operational lifecycle of chemical waste from generation to thermal destruction.
Emergency Contingencies
Spill Management (Small Scale < 10g/100mL)
If Ethyl Indolizine-1-carboxylate is spilled outside a containment device:
-
Evacuate & Ventilate: Alert nearby personnel.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.
-
Liquid: Surround with absorbent pads or vermiculite.[6]
-
-
Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe.
-
Disposal: All cleanup materials (pads, gloves, wipes) must go into the Solid Hazardous Waste bin.
Regulatory Compliance & References
Key Regulatory Codes (US EPA/OSHA):
-
40 CFR § 261.33: While not a P-listed or U-listed waste specifically, it is regulated as a characteristic waste if ignitable (D001) or as a generic toxic organic under "Process Knowledge."
-
29 CFR § 1910.1450: OSHA Laboratory Standard requiring a Chemical Hygiene Plan.[7]
References:
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Ethyl Indolizine-1-carboxylate. Retrieved from
-
PubChem. (n.d.). Indolizine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
US EPA. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
Sources
Personal protective equipment for handling Ethyl Indolizine-1-carboxylate
Executive Summary & Hazard Identification
Compound: Ethyl Indolizine-1-carboxylate Class: Indolizine Derivative / Heterocyclic Ester Primary Application: Pharmaceutical intermediate, fluorescent probe synthesis, and bioactive scaffold development.
Operational Risk Profile: As a research-grade organic intermediate, this compound often lacks a comprehensive toxicological profile compared to commodity chemicals. Therefore, Universal Precautionary Handling is mandatory. You must treat this substance as a potential sensitizer and bioactive agent (anticancer/antimicrobial pharmacophore) in addition to its known irritant properties.
Hazard Classification (GHS / Precautionary Principle)
| Hazard Type | Classification (Likely/Known) | H-Code | Operational Implication |
| Health | Skin/Eye Irritant (Cat 2) | H315/H319 | Zero-skin-contact policy. Esters can penetrate skin; indolizines are bioactive. |
| Respiratory | STOT - Single Exposure (Cat 3) | H335 | Fume hood mandatory for all solid and solution handling. |
| Physical | Combustible Organic Solid | N/A | Ground glassware to prevent static discharge during weighing. |
| Reactivity | Light Sensitive | N/A | Store in amber vials; limit exposure to ambient UV. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire."[1] The ester functional group combined with an aromatic heterocycle requires specific barrier protection to prevent permeation and sensitization.
PPE Selection Guide
| Body Area | Standard Protocol (Short Duration < 15 min) | High-Risk Protocol (Solutions / > 15 min) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (4 mil minimum) | Silver Shield / Laminate Liners under Nitrile | Causality: Carboxylate esters can degrade nitrile rubber over time. Double gloving provides a "breakthrough buffer." |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient. Crystalline dust or splashes can cause severe ocular irritation (H319). |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator | Required only if working outside a hood (e.g., balance maintenance). Dust inhalation is the primary vector for sensitization. |
| Body | Cotton Lab Coat (Buttoned) | Tyvek Sleeves / Apron | Synthetic fabrics (polyester) can melt if a fire occurs; cotton is fire-resistant. |
Diagram 1: PPE Decision Logic
Use this workflow to determine the required protection level before opening the container.
Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the specific requirement for laminate gloves with halogenated solvents.
Operational Handling Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of the dry solid due to static charge and dust generation.
-
Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a balance shield.
-
Static Mitigation: Indolizine esters are organic solids that accumulate static. Use an anti-static gun or polonium strip near the weighing boat to prevent "jumping" of the powder.
-
Transfer Technique:
-
Tare the weighing boat.
-
Transfer solid using a spatula.
-
Immediately recap the stock bottle.
-
Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.
-
B. Solubilization & Reaction Setup
-
Solvent Choice: Ethyl Indolizine-1-carboxylate is generally soluble in DCM, Ethyl Acetate, and DMSO.
-
Addition Order: Add solvent to the solid, not solid to the solvent, to minimize splash risk.
-
Temperature Control: If the reaction is exothermic (e.g., hydrolysis of the ester), cool the vessel in an ice bath before addition.
Emergency Response & Disposal
Diagram 2: Spill Response Workflow
Follow this sequence immediately upon accidental release.
Caption: Immediate response protocol for solid or liquid spills. Major spills require professional EHS intervention.
Waste Disposal Guidelines
Do NOT dispose of this compound down the drain.[2] It is a bioactive organic heterocycle.
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste bag (usually yellow/red).
-
Liquid Waste:
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .[2]
-
If dissolved in Acetone/EtOAc/Alcohol: Dispose in Non-Halogenated Organic Waste .
-
-
Container Disposal: Triple rinse empty vials with acetone. Dispose of the rinsate in the liquid waste stream. Deface the label before discarding the glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
PubChem. (n.d.). Indolizine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
